Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate physical and chemical properties
The following technical monograph provides an in-depth analysis of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate , a critical scaffold in modern medicinal chemistry. CAS Registry Number: 1222174-92-6 Primary Applicat...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical monograph provides an in-depth analysis of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate , a critical scaffold in modern medicinal chemistry.
Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is a highly functionalized heterocyclic building block characterized by three distinct reactive sites: a nucleophilic nitrogen (masked by a methyl group), an electrophilic ester at C3, and a halogenated position at C5 suitable for cross-coupling. Its structural rigidity and ability to participate in orthogonal functionalization make it a preferred intermediate in the synthesis of KRAS G12C inhibitors and dihydroorotate dehydrogenase (DHODH) inhibitors for malaria chemoprevention.
Chemical Identity & Structural Analysis
The compound features a pyrazole core with specific regiochemistry that dictates its reactivity profile. The N-methyl group at position 1 blocks tautomerization, fixing the bond order and ensuring regioselective reactions at C5.
Property
Specification
IUPAC Name
Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
CAS Number
1222174-92-6
Molecular Formula
C₆H₇BrN₂O₂
Molecular Weight
219.04 g/mol
SMILES
COC(=O)C1=NN(C)C(Br)=C1
InChIKey
FCRCTHGEYAIIIU-UHFFFAOYSA-N
Appearance
White to off-white solid
Spectroscopic Signature
Validation of the structure is typically performed via ¹H NMR, which shows distinct singlets for the pyrazole ring proton and the two methyl groups.[1]
LC-MS (ESI): Calculated for [M+H]⁺: 219.2; Found: 219.2.[2][3]
Synthetic Pathways
The synthesis of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is a stepwise process involving cyclization followed by functional group transformation. The most robust route proceeds via the bromination of the 5-hydroxy precursor using phosphorus oxybromide (POBr₃).
Synthesis Workflow Diagram
Figure 1: The conversion of the hydroxy-pyrazole intermediate to the bromo-derivative using POBr₃.
Detailed Experimental Protocol
Objective: Synthesis of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate from its 5-hydroxy precursor.
Preparation: In a reaction vessel equipped with a magnetic stir bar, dissolve Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv) in dry acetonitrile (10 volumes).
Bromination: Carefully add POBr₃ (3.0 equiv) to the solution. Caution: POBr₃ is corrosive and moisture-sensitive.
Reaction: Seal the vessel and heat the mixture to 80°C . Stir for 12–16 hours or until TLC/LC-MS indicates complete consumption of the starting material.
Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into an ice-cooled saturated NaHCO₃ solution. Note: Evolution of gas will occur.
Extraction: Extract the aqueous layer three times with EtOAc . Combine the organic layers.
Purification: Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Yield: The crude product is typically obtained as a solid (approx. 53% yield) and can be used directly in subsequent coupling steps or purified via column chromatography.
Reactivity & Functionalization
This scaffold is valued for its ability to serve as a "linchpin" in convergent synthesis. The C5-Bromine and C3-Ester allow for sequential, orthogonal modifications.
Functionalization Logic
Figure 2: The scaffold allows independent modification at C5 (via cross-coupling) and C3 (via hydrolysis/amidation).
Key Reactions
Suzuki-Miyaura Cross-Coupling:
The C5-bromo position is highly reactive towards palladium-catalyzed cross-coupling.
Conditions: Pd(OAc)₂, XPhos, K₃PO₄, and an aryl/alkyl boronic acid.
Application: Used to install hydrophobic tails or heteroaryl rings found in KRAS G12C inhibitors.
Ester Hydrolysis:
The C3-methyl ester can be saponified to the carboxylic acid using LiOH in THF/Water (3:1) at room temperature. This acid is a precursor for amide coupling to create peptidomimetics.
Handling, Safety, & Storage
Hazards: Classified as Warning . Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent moisture absorption, which can degrade the ester over long periods.
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood, especially during the POBr₃ reaction step.
References
PubChem. (2025). Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (Compound).[4][5][6][7][8][9][10][11] National Library of Medicine. Link
Booker, M. et al. (2023). Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention. ACS Infectious Diseases. Link
Google Patents. (2022). WO2022132200A1 - Azaquinazoline pan-kras inhibitors. Link
Sigma-Aldrich. (2025). Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate Product Page. Link
A Technical Guide to Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate: Synthesis, Sourcing, and Application in Modern Drug Discovery
For researchers and scientists engaged in the landscape of drug development, the strategic selection of molecular building blocks is a critical determinant of success. Among the heterocyclic scaffolds that have proven in...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and scientists engaged in the landscape of drug development, the strategic selection of molecular building blocks is a critical determinant of success. Among the heterocyclic scaffolds that have proven indispensable, the pyrazole core stands out for its versatile biological activity. This guide provides an in-depth technical overview of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, a key intermediate whose structural motifs are integral to the development of next-generation therapeutics, particularly in oncology and immunology.
This document moves beyond a simple datasheet to offer field-proven insights into the synthesis, commercial availability, and strategic application of this compound, tailored for professionals in medicinal chemistry and process development.
Core Chemical Properties and Structure
Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is a disubstituted pyrazole derivative. The presence of a bromine atom at the C5 position and a methyl ester at the C3 position provides two orthogonal chemical handles for further molecular elaboration. The N1-methylation distinguishes it from its 1H-pyrazole counterpart, influencing its solubility, metabolic stability, and conformational presentation—key parameters in drug design.
Property
Value
Source
IUPAC Name
Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
-
Molecular Formula
C₆H₇BrN₂O₂
-
Molecular Weight
219.04 g/mol
-
Related CAS Number
1222174-93-7 (for the corresponding carboxylic acid)
Caption: 2D Structure of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.
Synthesis Pathway and Rationale
While not commonly available as a stock chemical, Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate can be reliably synthesized. A robust pathway involves a multi-step sequence starting from diethyl butynedioate and methylhydrazine, as detailed in patent literature outlining the synthesis of related key intermediates.[4] This process is designed for scalability and avoids the use of highly toxic or difficult-to-handle reagents.
The key steps are:
Cyclocondensation: Reaction of diethyl butynedioate with methylhydrazine to form the pyrazole ring, yielding 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. The use of methylhydrazine is the critical step that installs the required N1-methyl group.
Bromination: The hydroxyl group at the C5 position is converted to a bromide using a suitable brominating agent like tribromooxyphosphorus (POBr₃). This is a standard transformation in heterocyclic chemistry to install a versatile synthetic handle for cross-coupling reactions.
Esterification (if necessary): The patent describes the formation of an ethyl ester.[4] If the methyl ester is specifically required, the process could be adapted by starting with dimethyl butynedioate or by performing a transesterification. Alternatively, the resulting carboxylic acid can be esterified to the methyl ester using standard methods (e.g., methanol with a catalytic amount of sulfuric acid).
Caption: Synthetic workflow for the target compound and its precursors.
Applications in Drug Discovery
The pyrazole scaffold is a cornerstone of medicinal chemistry, found in numerous approved drugs.[5] The title compound serves as a crucial intermediate for molecules targeting critical disease pathways. Its primary value lies in its bifunctional nature, allowing for sequential and site-selective modifications.
Kinase Inhibitors: The 5-bromo-1-methyl-pyrazole core is a key intermediate in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors.[4] The PI3K pathway is frequently dysregulated in cancer, making it a high-value therapeutic target. The bromine atom can be readily functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce complex aryl or heteroaryl moieties that bind within the kinase active site.
Ion Channel Modulators: This scaffold is also used to synthesize inhibitors of store-operated calcium release-activated calcium (CRAC) channels.[4] CRAC channel modulators are being investigated for the treatment of inflammatory and autoimmune diseases such as rheumatoid arthritis and asthma.[4]
Scaffold for Library Synthesis: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate large chemical libraries for high-throughput screening.
potential applications of pyrazole derivatives in drug discovery
Executive Summary: The Pyrazole Advantage In the landscape of heterocyclic pharmacophores, the pyrazole ring (1,2-diazole) stands as a "privileged scaffold."[1] Its ubiquity in FDA-approved therapeutics—from Celecoxib (i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Pyrazole Advantage
In the landscape of heterocyclic pharmacophores, the pyrazole ring (1,2-diazole) stands as a "privileged scaffold."[1] Its ubiquity in FDA-approved therapeutics—from Celecoxib (inflammation) to Ruxolitinib (oncology)—is not coincidental but a result of its unique electronic and structural versatility.
For the medicinal chemist, the pyrazole offers three critical advantages:
Bioisosterism: It effectively mimics phenyl rings, amides, and other heterocycles while significantly lowering lipophilicity (
), improving water solubility and metabolic stability.
H-Bonding Capability: The unsubstituted NH serves as a donor, while the N2 nitrogen acts as an acceptor, making it an ideal motif for binding to the hinge region of kinase ATP pockets.
Synthetic Modularity: The ring can be decorated at positions 1, 3, 4, and 5, allowing for precise vector exploration during Structure-Activity Relationship (SAR) optimization.
This guide details the strategic application of pyrazoles, addressing the critical challenge of regioselective synthesis and providing validated protocols for their evaluation in kinase discovery.
Medicinal Chemistry Strategy: SAR & Molecular Design
The Kinase Hinge Binder
The most prolific application of pyrazoles is in Type I ATP-competitive kinase inhibitors. The pyrazole moiety frequently serves as the "hinge binder," forming hydrogen bonds with the backbone residues of the kinase hinge region.
Donor-Acceptor Motif: The N-H (donor) and N (acceptor) mimic the adenine ring of ATP.
Case Study (Ruxolitinib): In JAK1/2 inhibition, the pyrazole ring forms a bidentate H-bond interaction with the hinge residues (e.g., Glu966 and Leu967 in JAK2).
Scaffold Hopping & Lipophilicity
Replacing a phenyl ring with a pyrazole often reduces
by 1.0–1.5 units, mitigating hERG toxicity and improving oral bioavailability.
Table 1: Physicochemical Comparison (Phenyl vs. Pyrazole)
Property
Phenyl Ring
1H-Pyrazole
Impact on Drug Design
H-Bond Donor
No
Yes (NH)
Critical for hinge binding
H-Bond Acceptor
No
Yes (N2)
Critical for solvent interaction
Aromaticity
High
Moderate
stacking interactions retained
Lipophilicity
High
Low
Improved solubility/metabolic stability
Visualization: SAR Logic Flow
The following diagram illustrates the logical progression from a high-throughput screening (HTS) hit to a lead candidate using pyrazole modifications.
Figure 1: Decision logic for evolving a hydrophobic hit into a pyrazole-based lead.
Technical Challenge: Regioselective Synthesis
The most significant bottleneck in pyrazole chemistry is regioselectivity . The condensation of hydrazine derivatives with unsymmetrical 1,3-diketones (Knorr synthesis) typically yields a mixture of 1,3- and 1,5-disubstituted isomers.
The Problem
Reaction of methyl hydrazine with 1-phenyl-1,3-butanedione can yield:
Isomer A (1,5-isomer): Sterically favored if the hydrazine R-group is bulky.
Isomer B (1,3-isomer): Often electronically favored but hard to isolate pure.
The Solution: Controlled Synthetic Pathways
To ensure "Trustworthiness" in your chemical inventory, you must use pathways that guarantee structural integrity.
Figure 2: Synthetic decision tree for ensuring pyrazole regiochemical purity.
Experimental Protocols
Protocol A: Regioselective Synthesis of 1-Aryl-3-Substituted Pyrazoles (Enaminone Route)
Why this protocol? Unlike the standard Knorr reaction, this method avoids isomeric mixtures by using an enaminone intermediate, ensuring the hydrazine nitrogen attacks the specific electrophilic center.
Enaminone Formation: Reflux the acetophenone derivative with DMF-DMA in neat conditions or toluene for 4–6 hours. Monitor by TLC (disappearance of ketone).
Evaporation: Remove excess DMF-DMA under reduced pressure to yield the crude enaminone (usually a yellow/orange solid). Checkpoint: Confirm formation of the enaminone double bond via NMR (coupling constant ~12-15 Hz).
Cyclization: Dissolve the crude enaminone in ethanol. Add the aryl hydrazine.
Reflux: Heat at reflux for 2–3 hours.
Purification: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate and recrystallize from EtOH/Water.
Validation:
1H NMR: Confirm the pyrazole C4-H and C5-H signals. The C5-H (adjacent to N) typically appears downfield (~8.0 ppm) compared to C4-H (~6.5 ppm).
Why this protocol? This is the industry standard for validating the potency of your pyrazole derivative against kinase targets (e.g., JAK, Aurora).
Materials:
Recombinant Kinase (e.g., JAK2)
Substrate (e.g., Poly Glu:Tyr)
ATP (Ultra-pure)
Test Compound (Pyrazole derivative in DMSO)
ADP-Glo™ Reagent (Promega)
Workflow:
Preparation: Prepare 2.5x Kinase/Substrate mix in reaction buffer.
Dosing: Add 4 µL of Test Compound (serially diluted) to 384-well plate.
Reaction Start: Add 2 µL of Kinase/Substrate mix + 2 µL of ATP. Incubate at RT for 60 min.
Termination: Add 8 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
Detection: Add 16 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
Read: Measure luminescence. Calculate IC50 using a 4-parameter logistic fit.
Therapeutic Applications & Pathway Visualization
Case Study: JAK-STAT Pathway Inhibition
Drugs like Ruxolitinib and Baricitinib utilize the pyrazole scaffold to inhibit Janus Kinases (JAKs), blocking the signaling of cytokines involved in myelofibrosis and rheumatoid arthritis.
Figure 3: Mechanism of Action for Pyrazole-based JAK inhibitors blocking STAT phosphorylation.
Future Outlook: PROTACs and Covalent Inhibitors
The field is moving beyond simple occupancy.
PROTACs: Pyrazoles are being used as linkers or warheads in Proteolysis Targeting Chimeras to degrade targets like BTK or CDK rather than just inhibiting them.
Covalent Inhibitors:Zanubrutinib (BTK inhibitor) uses a pyrazole core decorated with an acrylamide "warhead" to form a covalent bond with Cys481, ensuring irreversible inhibition.
References
FDA-Approved Pyrazole Drugs & Mechanisms
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.[2][3] (2024).[1][4][5] Combinatorial Chemistry & High Throughput Screening.
Structure-Activity Relationships (SAR)
Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors.[3] (2024).[1][4][5] Current Medicinal Chemistry.
Synthetic Methodologies
Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (2020).[6][7] Thieme Chemistry / Synlett.
PROTAC Applications
Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. (2020).[6][7] Signal Transduction and Targeted Therapy.
General Review
Pyrazole: an emerging privileged scaffold in drug discovery.[8][9] (2023).[6][10] Future Medicinal Chemistry.
Technical Safety & Handling Guide: Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
[1][2] Executive Summary Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 1222174-92-6 ) is a critical heterocyclic building block used extensively in the synthesis of pharmaceutical agents, particularly PI3K inhi...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 1222174-92-6 ) is a critical heterocyclic building block used extensively in the synthesis of pharmaceutical agents, particularly PI3K inhibitors and CRAC channel modulators.[1] As a halogenated nitrogen heterocycle, it presents specific handling challenges related to skin sensitization, respiratory irritation, and potential acute toxicity.[1]
This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide a contextualized operational framework. It addresses the compound's behavior during synthesis (e.g., bromination byproducts), storage stability, and emergency response, ensuring researchers can integrate this scaffold into drug discovery workflows with maximum safety and efficiency.[1]
Physicochemical Profile & Identification
Understanding the physical state and solubility profile is the first step in designing safe experimental protocols.[1]
Parameter
Data
IUPAC Name
Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
CAS Number
1222174-92-6
Molecular Formula
C₆H₇BrN₂O₂
Molecular Weight
219.04 g/mol
Physical State
White to pale yellow solid
Melting Point
Solid at RT (Exact MP varies by polymorph/purity; typically >50°C)
Boiling Point
~280°C (Predicted at 760 mmHg)
Solubility
Soluble in DMSO, Methanol, Dichloromethane (DCM), Ethyl Acetate.[2][3][4] Insoluble in water.[1]
SMILES
Cn1nc(C(=O)OC)cc1Br
Hazard Architecture & Risk Assessment
This compound is classified under GHS as an Irritant with Acute Toxicity potential.[1] The presence of the N-methyl group increases lipophilicity compared to its N-H analog, potentially enhancing skin absorption rates.[1]
Dust Hazard: As a solid, the primary exposure route during weighing and transfer is inhalation of dust.[1] The H335 designation mandates the use of local exhaust ventilation.
Reaction Byproducts: In synthesis, this compound is often generated using Phosphorus Oxybromide (
).[1] Residual acid halides or HBr trapped in the crystal lattice can cause severe burns upon moisture contact, even if the pure compound is only an irritant.[1]
Thermal Decomposition: At high temperatures (>250°C), decomposition releases Nitrogen Oxides (
) and Hydrogen Bromide (), necessitating acid-gas rated scrubbing in process scale-up.[1]
Strategic Handling Protocols
Engineering Controls & PPE Selection
The following decision tree illustrates the required safety barriers based on the scale of operation.
Figure 1: Risk-based handling decision tree for Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.
Storage & Stability[2]
Temperature: Store at 2–8°C (Refrigerated). While chemically stable at room temperature, refrigeration retards hydrolysis of the methyl ester.[1]
Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1][4] Moisture can hydrolyze the ester to the carboxylic acid (5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid) and release methanol.[1]
Container: Amber glass vials with PTFE-lined caps to prevent UV degradation and solvent leaching.[1]
Synthesis & Reaction Safety Context
This compound is rarely an endpoint; it is a reactive intermediate.[1] Understanding its synthesis and downstream reactivity is crucial for safety.[1]
Synthesis Hazards (The
Route)
The most common synthesis involves brominating the hydroxy-pyrazole precursor using Phosphorus Oxybromide (
Cleanup: Cover the spill with a wet paper towel (solvent-dampened with ethanol or water) to bind the powder.[1] Scoop into a sealable waste container.
Decontamination: Wipe the surface with a mild detergent followed by water.[1]
First Aid[2]
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).[1]
Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol on the skin, as it may enhance transdermal absorption of the brominated compound.[1]
Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1] Seek medical attention (ophthalmologist) due to the H319 (Serious Eye Irritation) classification.[1]
), Nitrogen oxides (), and Hydrogen Bromide ().[1] Firefighters must wear SCBA.
References
Sigma-Aldrich. (2025).[1] Safety Data Sheet: Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS 1222174-92-6).[5][2][3][4][6][7] Retrieved from [1]
BLD Pharm. (2024).[3] Product Analysis: Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate. Retrieved from [1]
PubChem. (2025).[5][1] Compound Summary: Methyl 5-bromo-1H-pyrazole-3-carboxylate (Analog Reference).[5][1][8] National Library of Medicine. Retrieved from
ChemicalBook. (2025).[1] CAS 1222174-92-6 Synthesis and Properties. Retrieved from [1]
Google Patents. (2011).[1] Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine and intermediates. Retrieved from
Application Notes and Protocols for the Synthesis of Bioactive Molecules from Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjac...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets through various non-covalent interactions. Consequently, pyrazole derivatives have been successfully developed into a multitude of therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, and antiviral properties.[1][2] Over 50 synthetic medicines containing the pyrazole ring are currently on the market, underscoring the significance of this heterocyclic motif in drug discovery.[3]
Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is a key building block for the synthesis of a diverse range of bioactive molecules. The presence of a bromine atom at the 5-position provides a reactive handle for the introduction of various substituents through modern cross-coupling methodologies. Furthermore, the methyl ester at the 3-position can be readily transformed into other functional groups, such as amides or carboxylic acids, further expanding the accessible chemical space. This application note will provide detailed protocols and scientific rationale for the synthesis of bioactive molecules utilizing this versatile starting material, with a focus on palladium-catalyzed cross-coupling reactions.
Strategic Derivatization of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
The synthetic utility of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is primarily centered around the C-Br bond at the 5-position. This bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5] The two most prominent and widely employed transformations in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Caption: Synthetic pathways from the starting material.
I. Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl/Heteroaryl Pyrazole Derivatives
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology for the formation of C-C bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids.[6] In the context of our starting material, the Suzuki-Miyaura coupling enables the introduction of various aryl and heteroaryl moieties at the 5-position of the pyrazole ring, a common structural motif in many kinase inhibitors.
This protocol provides a general method for the coupling of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate with a variety of arylboronic acids.
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction mixture should be stirred to ensure proper mixing.
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the desired 5-aryl-1-methyl-1H-pyrazole-3-carboxylate derivative.
Causality and Experimental Choices:
Palladium Catalyst: Palladium(II) acetate in combination with a phosphine ligand like triphenylphosphine is a commonly used and effective catalyst system for Suzuki couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
Base: Potassium carbonate is a crucial component that activates the boronic acid for transmetalation to the palladium center.
Solvent System: The mixture of an organic solvent like 1,4-dioxane and water is often optimal for Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents.
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) active catalyst.
II. Buchwald-Hartwig Amination for the Synthesis of 5-Amino Pyrazole Derivatives
The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[5] This reaction is particularly valuable for the synthesis of anilines and other aromatic amines, which are prevalent in many pharmaceutical agents. For our starting material, this reaction allows for the introduction of a wide variety of primary and secondary amines at the 5-position, leading to compounds with potential biological activities, such as PI3K inhibitors.[7]
This protocol provides a general method for the coupling of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate with various primary and secondary amines.
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.025 eq) and Xantphos (0.05 eq).
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
Add toluene, followed by the amine (1.2 eq), Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq), and sodium tert-butoxide (1.4 eq).
Seal the Schlenk tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
After completion, cool the reaction to room temperature.
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the desired 5-amino-1-methyl-1H-pyrazole-3-carboxylate derivative.
Causality and Experimental Choices:
Palladium Pre-catalyst and Ligand: Pd₂(dba)₃ is a common Pd(0) source. Xantphos is a bulky, electron-rich phosphine ligand that is highly effective in promoting the reductive elimination step of the catalytic cycle, which is often the rate-limiting step in Buchwald-Hartwig aminations.
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is required to deprotonate the amine, allowing it to coordinate to the palladium center.
Solvent: Toluene is a high-boiling, non-polar solvent that is well-suited for this type of reaction.
Inert Atmosphere: As with the Suzuki coupling, an inert atmosphere is essential to protect the sensitive palladium catalyst from deactivation.
A significant application of the methodologies described above is the synthesis of kinase inhibitors. For instance, the 5-amino pyrazole scaffold is a key component of certain Phosphatidylinositol 3-kinase (PI3K) inhibitors. The PI3K signaling pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention.[7]
The ester functionality of the synthesized pyrazole derivatives can be further elaborated, for example, by hydrolysis to the corresponding carboxylic acid followed by amide coupling to introduce additional diversity and modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
Caption: Synthetic route to a potential PI3K inhibitor.
Conclusion
Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is a highly valuable and versatile starting material for the synthesis of a wide range of bioactive molecules. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the efficient and modular construction of diverse chemical libraries. The protocols and rationale provided in this application note are intended to serve as a guide for researchers in the fields of medicinal chemistry and drug discovery, enabling the exploration of the vast chemical space accessible from this privileged pyrazole scaffold.
References
Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. CN106146772A.
Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Molecules, 22(8), 1194. [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]
Kumar, V., & Aggarwal, M. (2018). Pyrazole containing compounds as anticancer agents: A review. European journal of medicinal chemistry, 145, 146-167. [Link]
Suzuki, A. (2011). Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds. Angewandte Chemie International Edition, 50(30), 6722-6737. [Link]
Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 25(10), 2249-2261. [Link]
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2017(3), M944. [Link]
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 48(1), 141-151. [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-catalyzed amination of aryl halides and sulfonates. Chemical reviews, 116(19), 12564-12649. [Link]
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. [Link]
Application Note: A Scalable Synthesis of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate for Pharmaceutical and Agrochemical Research
Introduction Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is a key building block in the synthesis of a wide range of biologically active molecules, finding significant application in both the pharmaceutical and agr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is a key building block in the synthesis of a wide range of biologically active molecules, finding significant application in both the pharmaceutical and agrochemical industries.[1][2] Its substituted pyrazole core is a privileged scaffold, present in numerous commercial drugs and pesticides. This application note provides a detailed, scalable, and reliable protocol for the synthesis of this important intermediate, focusing on process safety, efficiency, and product purity. We will explore a robust two-step synthetic route, including a scalable-friendly bromination procedure, designed for researchers and process chemists in drug development and related fields.
Synthetic Strategy: A Two-Step Approach
The overall synthetic strategy involves two key transformations:
Formation of the Pyrazole Core: Synthesis of the precursor, Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, through the cyclocondensation of dimethyl acetylenedicarboxylate (DMAD) and methylhydrazine.
Electrophilic Bromination: Introduction of the bromine atom at the 5-position of the pyrazole ring to yield the final product.
This approach is advantageous for scale-up due to the availability of starting materials and the generally high-yielding nature of each step.
Part 1: Synthesis of Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
The initial step involves the formation of the pyrazole ring system. This is achieved through the reaction of dimethyl acetylenedicarboxylate with methylhydrazine. The reaction proceeds via a Michael addition followed by an intramolecular cyclization and tautomerization to yield the stable 5-hydroxy pyrazole derivative.[3][4]
Reaction Mechanism Overview
The formation of the pyrazole ring is a well-established process. The more nucleophilic nitrogen of methylhydrazine attacks one of the electrophilic carbons of the alkyne in DMAD. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the second carbonyl carbon. Subsequent proton transfers and tautomerization lead to the aromatic and thermodynamically stable 5-hydroxypyrazole ring.
Experimental Protocol: Synthesis of Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (for 100g scale)
Moles
Dimethyl acetylenedicarboxylate (DMAD)
142.11
100.0 g
0.704
Methylhydrazine
46.07
32.4 g
0.704
Methanol
32.04
500 mL
-
Equipment:
2L three-necked round-bottom flask
Mechanical stirrer
Dropping funnel
Condenser
Thermometer
Heating mantle with a temperature controller
Ice bath
Procedure:
Reaction Setup: Equip the 2L three-necked flask with a mechanical stirrer, a dropping funnel, and a condenser.
Reagent Charging: Charge the flask with dimethyl acetylenedicarboxylate (100.0 g, 0.704 mol) and methanol (500 mL).
Cooling: Cool the solution to 0-5 °C using an ice bath.
Addition of Methylhydrazine: Add methylhydrazine (32.4 g, 0.704 mol) dropwise to the stirred solution over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (DMAD) is consumed.
Work-up:
Concentrate the reaction mixture under reduced pressure to remove the methanol.
Add 500 mL of water to the residue and stir for 30 minutes.
Filter the resulting precipitate, wash with cold water (2 x 100 mL), and dry under vacuum at 50 °C to a constant weight.
Characterization: The product, Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, should be obtained as a white to off-white solid. The expected yield is typically in the range of 85-95%.
Part 2: Bromination of Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
The second and final step is the bromination of the synthesized pyrazole precursor. The hydroxyl group at the 5-position is a good leaving group after activation, facilitating electrophilic substitution. We present two protocols for this transformation: one utilizing tribromooxyphosphorus as described in a patent for a similar ethyl ester synthesis, and a recommended, more scalable alternative using N-bromosuccinimide (NBS).
Method A: Bromination using Tribromooxyphosphorus (POBr₃)
This method is adapted from a patent for the synthesis of the corresponding ethyl ester and is effective on a lab scale.[5] However, POBr₃ is a hazardous and moisture-sensitive reagent, requiring careful handling, especially on a larger scale.
Reaction Setup: In a well-ventilated fume hood, equip a 2L three-necked flask with a mechanical stirrer, a condenser with a drying tube, and a thermometer.
Reagent Charging: Charge the flask with Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (100.0 g, 0.640 mol) and acetonitrile (1 L).
Addition of POBr₃: Carefully add tribromooxyphosphorus (275.0 g, 0.959 mol) portion-wise to the stirred suspension. The addition may be exothermic.
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
Work-up:
Cool the reaction mixture to room temperature.
Carefully and slowly pour the reaction mixture into a stirred, pre-cooled (0-5 °C) saturated aqueous solution of sodium bicarbonate (approximately 2 L). Caution: This quenching process is highly exothermic and will release gas. Ensure adequate cooling and venting.
Stir the resulting mixture for 1 hour.
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
Combine the organic layers, wash with brine (2 x 300 mL), dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/heptane to yield Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate as a solid.
Method B: Recommended Scale-up Protocol using N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a milder and safer brominating agent compared to POBr₃, making it more suitable for large-scale synthesis.[6][7] The reaction proceeds via an electrophilic aromatic substitution mechanism.
Reaction Setup: Equip a 2L three-necked flask with a mechanical stirrer, a thermometer, and a powder addition funnel.
Reagent Charging: Charge the flask with Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (100.0 g, 0.640 mol) and acetonitrile (1 L).
Addition of NBS: Add N-bromosuccinimide (125.0 g, 0.702 mol) portion-wise to the stirred solution at room temperature over 30-60 minutes. A slight exotherm may be observed.
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
Work-up:
Concentrate the reaction mixture under reduced pressure.
Dissolve the residue in ethyl acetate (1 L) and wash with a 10% aqueous solution of sodium thiosulfate (2 x 300 mL) to quench any unreacted bromine.[8]
Wash with water (2 x 300 mL) and then with brine (300 mL).
Dry the organic layer over anhydrous sodium sulfate and filter.
Concentrate the filtrate under reduced pressure to give the crude product.
Purification: Purify the crude product by recrystallization from ethyl acetate/heptane.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.
Safety Considerations
General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Methylhydrazine: Is a toxic and flammable substance. Handle with care and avoid inhalation of vapors.
Tribromooxyphosphorus (POBr₃): Is highly corrosive and reacts violently with water. Handle in a dry atmosphere and use appropriate protective gear. The quenching step is highly exothermic and requires careful execution.
N-Bromosuccinimide (NBS): Is an irritant. Avoid inhalation of dust and contact with skin and eyes.
Bromination Reactions: These reactions can be exothermic and may produce corrosive byproducts. Ensure proper temperature control and quenching procedures.
Characterization of the Final Product
The final product, Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, should be characterized by standard analytical techniques to confirm its identity and purity.
Appearance: White to pale yellow solid.
¹H NMR: The proton NMR spectrum should show characteristic peaks for the methyl ester, the N-methyl group, and the pyrazole ring proton.
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbons in the molecule.
Mass Spectrometry: To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
Melting Point: A sharp melting point is indicative of high purity.
Purity (HPLC): Purity should be assessed by High-Performance Liquid Chromatography (HPLC).
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate. The two-step synthesis is robust and high-yielding. For the critical bromination step, the use of N-bromosuccinimide is recommended for larger-scale operations due to its enhanced safety profile and milder reaction conditions compared to tribromooxyphosphorus. This detailed guide should enable researchers and drug development professionals to confidently produce this valuable intermediate for their research and development needs.
References
Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents.
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - ResearchGate. Available at: [Link]
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. Available at: [Link]
WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents.
Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. Available at: [Link]
5.1.7. Selective Boc-Protection and Bromination of Pyrazoles | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. Available at: [Link]
Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF - ResearchGate. Available at: [Link]
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Available at: [Link]
Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. Available at: [Link]
Workup: Bromine or Iodine - Department of Chemistry : University of Rochester. Available at: [Link]
Application Note: High-Throughput Library Synthesis Using Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
Abstract This guide details the strategic application of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate as a bifunctional core scaffold in the synthesis of small-molecule screening libraries. Owing to its orthogonal r...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the strategic application of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate as a bifunctional core scaffold in the synthesis of small-molecule screening libraries. Owing to its orthogonal reactivity profile—featuring an electrophilic C5-bromide and a chemically distinct C3-methyl ester—this building block enables rapid, divergent access to 1,3,5-trisubstituted pyrazoles . These motifs are "privileged scaffolds" in medicinal chemistry, frequently serving as ATP-competitive kinase inhibitors (e.g., PI3K, BRAF) and GPCR modulators. This note provides validated protocols for Suzuki-Miyaura cross-coupling and amide bond formation, optimized for parallel synthesis workflows.
Chemical Profile & Reactivity Analysis
The utility of this scaffold lies in the electronic differentiation between the C5 and C3 positions, allowing for sequential functionalization without the need for protecting group manipulations.
Primary site for diversity via Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
Position 3 (C3)
Methyl Ester
Electrophile (Acyl transfer)
Precursor for saponification to acid, followed by amide coupling to introduce solubility/selectivity elements.
Structural Reactivity Map
The following diagram illustrates the orthogonal reaction pathways available for this scaffold.
Figure 1: Orthogonal reactivity map of the pyrazole core. The C5-bromide is typically engaged first in cross-coupling reactions to avoid catalyst poisoning by free amines or acids generated at C3.
Library Synthesis Strategy: The "C5-First" Approach
For high-throughput library generation, a C5-First strategy is recommended. Introducing the C5-aryl group first (via Suzuki coupling) is advantageous because the ester moiety at C3 is robust and tolerates standard basic Suzuki conditions (carbonate bases, 80-100°C). Reversing the order (Hydrolysis
Amide Suzuki) can be problematic; the free carboxylic acid can bind Palladium, quenching the catalyst, and certain amide side chains may interfere with the cross-coupling.
Workflow Diagram
Figure 2: Sequential parallel synthesis workflow. The "C5-First" route ensures maximum catalyst efficiency and library purity.
Experimental Protocols
Protocol A: C5-Diversification via Suzuki-Miyaura Coupling
Objective: Installation of aryl/heteroaryl groups at the 5-position.[1]
Scale: 0.5 mmol (adaptable to 96-well blocks).
Setup: In a reaction vial (or deep-well plate), dissolve the scaffold (109 mg, 0.5 mmol) and the appropriate boronic acid in 1,4-Dioxane (4 mL).
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (12 mg, 0.015 mmol). Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for steric bulk tolerance and stability.
Activation: Add 2.0 M aq. K₂CO₃ (0.75 mL). Purge the headspace with Nitrogen or Argon for 1 minute.
Reaction: Seal and heat at 90°C for 4–16 hours.
Self-Validating QC (Checkpoint): Aliquot 5 µL into MeOH for LCMS.
Success: Disappearance of starting material (M+H = 219/221) and appearance of product mass.
Failure Mode: Observation of mass M-Br+H (Des-bromo analog) indicates catalyst poisoning or overheating without sufficient transmetallation. Reduce temp to 80°C or increase boronic acid load.
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate. For library scale, pass through a silica plug or use SCX cartridges if the product contains basic amines.
Protocol B: C3-Diversification via Saponification & Amide Coupling
Objective: Conversion of the C3-ester to functionalized amides.
Step B1: Saponification
Dissolve the C5-substituted intermediate (from Protocol A) in THF/MeOH/Water (3:1:1).
Add LiOH·H₂O (3.0 equiv). Stir at Room Temperature (RT) for 2–4 hours.
Monitoring: TLC or LCMS should show complete conversion to the acid (M-14 mass shift).
Workup: Acidify to pH ~3 with 1N HCl. Extract with EtOAc or precipitate the solid (if hydrophobic). Crucial: Ensure all water is removed (azeotrope with toluene if necessary) before the next step.
Step B2: Amide Coupling
Dissolve the crude acid (1.0 equiv) in anhydrous DMF.
Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to activate the ester.
Add the amine (R-NH₂, 1.2 equiv). Stir at RT for 2–12 hours.
Purification: For libraries, automated preparative HPLC (Reverse Phase) is recommended.
Case Study & Applications
Target Class: PI3K / mTOR Kinase Inhibitors.
Rationale: The 1-methyl-pyrazole core mimics the adenosine ring of ATP.
Example Synthesis:
Step 1: Coupling with 3-aminophenylboronic acid yields the C5-aniline intermediate.
Step 2: Hydrolysis and coupling with morpholine at C3 creates a solubility tail.
Result: A core structure analogous to early-stage PI3K inhibitors, where the C5-aryl group engages the hinge region and the C3-amide extends into the solvent-exposed pocket.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield in Suzuki
Protodebromination (H replacing Br)
Use anhydrous conditions; switch solvent to DME; lower temp to 80°C.
Incomplete Hydrolysis
Steric bulk or poor solubility
Increase temp to 50°C; switch co-solvent to 1,4-Dioxane/Water.
Racemization
Not applicable (Core is achiral)
N/A (Safe for chiral amines in Step 3).
Pd Residue
Catalyst carryover
Use metal scavenger resin (e.g., SiliaMetS® Thiol) post-Suzuki.
References
Vertex AI Search. (2023). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents. Link
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71463783, Methyl 5-bromo-1H-pyrazole-3-carboxylate. Link[3]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
Guidechem. (2023). Preparation of 5-Bromo-1H-pyrazole-3-carboxylic Acid and derivatives. Link
BenchChem. (2025).[1] Application Notes for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry. Link
Application Notes & Protocols: Strategic Derivatization of Pyrazole Carboxylic Acids for Drug Discovery
Introduction: The Pyrazole Carboxylic Acid Scaffold The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyrazole Carboxylic Acid Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it an attractive framework for drug design. When functionalized with a carboxylic acid, the pyrazole scaffold becomes a highly versatile starting point for generating vast libraries of compounds. The carboxylic acid group serves as a critical chemical handle for derivatization, enabling chemists to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, and to introduce new pharmacophoric elements that can enhance target binding and biological activity.[3][4]
This guide provides an in-depth exploration of key derivatization protocols for pyrazole carboxylic acids, moving beyond simple procedural lists to explain the underlying chemistry and strategic considerations. The protocols detailed herein are designed to be robust and adaptable, providing researchers in drug development with the tools to effectively explore the chemical space around this valuable scaffold.
Part 1: Derivatization of the Carboxylic Acid Moiety
The carboxylic acid is the most common and versatile functional group for derivatization. The following sections detail standard and advanced protocols for its transformation into esters, amides, and amines, each offering distinct advantages for molecular design.
Esterification: Modulating Lipophilicity and Pro-drug Strategies
Esterification is a fundamental transformation used to mask the polarity of the carboxylic acid, which can improve cell permeability and oral bioavailability. Esters can also serve as pro-drugs, which are hydrolyzed in vivo to release the active carboxylic acid parent drug.
Scientific Rationale: The classic Fischer-Speier esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. The reaction is an equilibrium process, and is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed. For more sensitive or sterically hindered substrates, alternative methods involving activation of the carboxylic acid are employed.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Organic solvent (e.g., Dichloromethane or Ethyl Acetate)
Step-by-Step Methodology:
Suspend the pyrazole carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol).
Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirring suspension at 0 °C.
Allow the mixture to warm to room temperature and then heat to reflux (typically 60-80 °C) for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester.
Purify the product by column chromatography on silica gel if necessary.
Troubleshooting & Optimization:
Low Yield: The reaction is an equilibrium. If yields are low, use a Dean-Stark apparatus to remove water azeotropically, especially with secondary or tertiary alcohols.
Steric Hindrance: For sterically hindered pyrazole carboxylic acids, the Fischer method may be slow or ineffective.[5] In such cases, convert the acid to an acid chloride first (see Amidation Protocol 2) and then react with the alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine.
Amidation: The Cornerstone of Bioactive Molecule Synthesis
Amide bond formation is arguably the most critical reaction in medicinal chemistry. It allows for the introduction of diverse substituents, mimicking peptide bonds and enabling the exploration of key interactions with biological targets.
Scientific Rationale: Direct reaction of a carboxylic acid and an amine is generally not feasible due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated". This is typically achieved in one of two ways: conversion to a highly reactive acyl chloride, or use of a coupling reagent to form an active ester in situ.
Protocol 2: Amidation via Acid Chloride Formation
This two-step method is robust and effective, particularly for large-scale synthesis where cost is a factor. Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents for this transformation.[6][7]
Objective: To form an amide by first converting the pyrazole carboxylic acid to its acid chloride, followed by reaction with an amine.
Materials:
Pyrazole carboxylic acid (1.0 eq)
Thionyl chloride (SOCl₂) (1.5-2.0 eq) or Oxalyl Chloride
Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
Amine (primary or secondary, 1.1 eq)
Base (e.g., Triethylamine (TEA) or Pyridine, 2.0 eq)
Step-by-Step Methodology:
Acid Chloride Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic drop of DMF.
Add thionyl chloride (1.5 eq) dropwise at 0 °C.
Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours. The reaction is often complete when gas evolution (SO₂ and HCl) ceases.
Remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude acid chloride is often used directly in the next step.
Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.
Add the amine solution dropwise to the stirring acid chloride solution at 0 °C.
Allow the reaction to stir at room temperature for 2-12 hours. Monitor by TLC or LC-MS.
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography or recrystallization.
Workflow: Amidation via Acid Chloride
Caption: Workflow for pyrazole amide synthesis via an acid chloride intermediate.
Peptide coupling reagents offer a milder, one-pot alternative to the acid chloride method and are suitable for sensitive substrates and solid-phase synthesis. Reagents like HATU, HBTU, or the classic EDC/HOBt combination are widely used.
Objective: To form an amide bond in a one-pot reaction using a standard coupling agent.
Materials:
Pyrazole carboxylic acid (1.0 eq)
Amine (primary or secondary, 1.1 eq)
Coupling Agent (e.g., HATU, 1.1 eq)
Base (e.g., DIPEA or TEA, 2.0-3.0 eq)
Anhydrous solvent (DMF or DCM)
Step-by-Step Methodology:
In an oven-dried flask under an inert atmosphere, dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF.
Add the coupling agent HATU (1.1 eq) and the base DIPEA (3.0 eq). Stir for 10-15 minutes at room temperature to pre-activate the acid.
Add the amine (1.1 eq) to the mixture.
Stir at room temperature for 2-24 hours. Monitor the reaction by LC-MS.
Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), saturated NaHCO₃, and brine.
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel chromatography.
Comparative Data for Common Coupling Reagents
Coupling Reagent
Additive
Base
Typical Solvent
Key Advantages
EDC
HOBt or HOAt
DIPEA, TEA
DCM, DMF
Cost-effective, water-soluble byproducts.
HATU
None
DIPEA
DMF
Very fast, high yields, low racemization.
HBTU
None
DIPEA
DMF
Reliable and efficient, slightly less reactive than HATU.
Epimerization: If your pyrazole or amine contains a chiral center, use a low-racemization coupling additive like HOAt with EDC or opt for HATU. Run the reaction at 0 °C.
Poorly Nucleophilic Amines: For electron-deficient anilines or other weak nucleophiles, the acid chloride method (Protocol 2) is often more effective than coupling reagents.
Curtius Rearrangement: Converting Acids to Amines
The Curtius rearrangement is a powerful transformation that converts a carboxylic acid into a primary amine with the loss of one carbon atom.[9][10][11] This provides a strategic route to pyrazole-amines, which are valuable building blocks for further functionalization.
Scientific Rationale: The reaction proceeds through an acyl azide intermediate, which is typically generated from the carboxylic acid. Upon heating, the acyl azide rearranges to an isocyanate with the loss of N₂ gas.[12] The isocyanate is then trapped by a nucleophile. Trapping with water or acid leads to the formation of a carbamic acid, which decarboxylates to the primary amine. Trapping with an alcohol like tert-butanol yields a stable Boc-protected amine.[12][13]
Protocol 4: One-Pot Curtius Rearrangement to a Boc-Protected Amine
Objective: To convert a pyrazole carboxylic acid into the corresponding Boc-protected pyrazole-amine.
Materials:
Pyrazole carboxylic acid (1.0 eq)
Diphenylphosphoryl azide (DPPA) (1.1 eq)
Triethylamine (TEA) (1.2 eq)
tert-Butanol (t-BuOH) (serves as solvent and trapping agent)
Anhydrous Toluene
Step-by-Step Methodology:
To a solution of the pyrazole carboxylic acid (1.0 eq) in a mixture of anhydrous toluene and tert-butanol (e.g., 2:1 ratio), add triethylamine (1.2 eq).
Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature. Caution: Azides are potentially explosive. Handle with care behind a blast shield.
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction for the disappearance of the starting material and the evolution of N₂ gas.
Cool the reaction to room temperature and concentrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the resulting Boc-protected amine by silica gel chromatography.
Workflow: Curtius Rearrangement
Caption: Reaction pathway of the Curtius Rearrangement from acid to amine.
Ugi Four-Component Reaction (Ugi-4CR): Rapid Library Synthesis
The Ugi reaction is a powerful multicomponent reaction (MCR) that combines a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide in a one-pot synthesis to generate a complex α-acylamino amide product.[14][15] This reaction is a cornerstone of diversity-oriented synthesis, allowing for the rapid creation of large libraries of compounds from simple building blocks.
Scientific Rationale: The reaction is believed to proceed via the formation of an imine from the amine and aldehyde, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the nucleophilic isocyanide, forming a nitrilium ion intermediate. This intermediate is finally trapped by the carboxylate anion to yield the final product after an Mumm rearrangement.[16][17]
Protocol 5: Ugi Reaction for Peptide-Mimetic Scaffolds
Objective: To synthesize a complex diamide structure using a pyrazole carboxylic acid as a key component.
Solvent (Methanol or 2,2,2-Trifluoroethanol (TFE))
Step-by-Step Methodology:
Dissolve the pyrazole carboxylic acid (1.0 eq), amine (1.0 eq), and aldehyde (1.0 eq) in methanol.
Stir the mixture for 30 minutes at room temperature to allow for imine formation.
Add the isocyanide (1.0 eq) to the reaction mixture.
Stir at room temperature for 24-48 hours. The reaction progress can be monitored by LC-MS.
Upon completion, remove the solvent under reduced pressure.
The crude product can often be purified directly by silica gel chromatography. The polarity of the product is typically much lower than the starting carboxylic acid.
Workflow: Ugi Four-Component Reaction (4CR)
Caption: Convergent nature of the Ugi four-component reaction.
Part 2: Derivatization on the Pyrazole Ring
While the carboxylic acid is a primary handle, the pyrazole ring itself offers positions for derivatization, chiefly at the N1 nitrogen and the electron-rich C4 position.
Scientific Rationale: The N1 nitrogen of an NH-pyrazole is nucleophilic and can be readily alkylated or arylated under basic conditions.[18] Electrophilic aromatic substitution, such as halogenation or nitration, typically occurs at the C4 position due to the directing effects of the two nitrogen atoms.[1]
Protocol 6: N-Alkylation of the Pyrazole Ring
Objective: To add an alkyl substituent to the N1 position of the pyrazole ring.
Materials:
NH-Pyrazole carboxylic acid ester (1.0 eq) (Note: The acid is often protected as an ester to prevent side reactions)
Dissolve the pyrazole carboxylic acid ester (1.0 eq) in anhydrous DMF.
Add the base (e.g., K₂CO₃, 2.0 eq) and stir for 15 minutes at room temperature.
Add the alkylating agent (1.2 eq) and continue stirring at room temperature (or with gentle heating, e.g., 50 °C) for 2-16 hours.
Monitor the reaction by TLC/LC-MS. Be aware that alkylation can occur at either N1 or N2, leading to regioisomers, although one is often sterically or electronically favored.
Pour the reaction mixture into water and extract with ethyl acetate.
Wash the organic layers, dry, and concentrate. Purify by column chromatography to separate regioisomers if necessary.
If desired, the ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
References
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
Bagle, S. V., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Chemical Science. Available at: [Link]
Shaikh, A. A., et al. (2021). Design & Synthesis of InCl3 Catalyzed Novel Pyrazole Conjugates with 2°-Amines; Discover Their in Vitro Antimicrobial & DFT Studies. Polycyclic Aromatic Compounds. Available at: [Link]
El-Malah, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
Ahmed, M. (2016). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. SlideShare. Available at: [Link]
Li, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
Wankhade, P., et al. (2023). Advances in Pyrazole Ring Formation and Their Methodologies: Review. International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link]
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
Scientific Information Database. (2015). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Available at: [Link]
Vullo, D., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Vullo, D., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. PubMed. Available at: [Link]
Woodman, E.K., et al. (2009). Process For The Manufacture Of Pyrazole Carboxylic Derivatives And Precursors Thereof. Organic Process Research & Development. Available at: [Link]
PubMed. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Available at: [Link]
ResearchGate. (2012). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Available at: [Link]
Bildirici, I. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]
Google Patents. (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
Martins, A. P., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules. Available at: [Link]
Wang, Y., et al. (2021). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Organic Letters. Available at: [Link]
Mengeş, N., & Bildirici, I. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]
Baklanov, M. Y., et al. (2021). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. Available at: [Link]
Kaur, P., et al. (2021). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Molecules. Available at: [Link]
ResearchGate. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Available at: [Link]
ResearchGate. (2014). Esterification of pyrazole-3- and 4-carboxylic acids. Available at: [Link]
ResearchGate. (2021). Synthesis of pyrazole carboxylic acid intermediate 5.... Available at: [Link]
Kaur, P., et al. (2021). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. Available at: [Link]
Gill, C., et al. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
Wikipedia. Curtius rearrangement. Available at: [Link]
Ullah, F., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules. Available at: [Link]
Slideshare. (2023). Curtius rearrment. Available at: [Link]
Google Patents. (1990). Method for preparing pyrazolecarboxylic acid and derivatives.
Ayalew, M., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules. Available at: [Link]
ResearchGate. (2019). Multicomponent Ugi Reaction of Indole- N -carboxylic Acids: Expeditious Access to Indole Carboxamide Amino Amides. Available at: [Link]
ResearchGate. (2007). Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds. Available at: [Link]
Bildirici, I. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. International Journal of Advances in Engineering and Pure Sciences. Available at: [Link]
Short, L. L., et al. (2011). Ugi Reactions with Ammonia Offer Rapid Access to a Wide Range of 5-Aminothiazole and Oxazole Derivatives. The Journal of Organic Chemistry. Available at: [Link]
Semantic Scholar. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Available at: [Link]
Application Note: Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate in Anti-Inflammatory Drug Synthesis
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 1222174-92-6) as a linchpin int...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 1222174-92-6) as a linchpin intermediate in the synthesis of anti-inflammatory agents, specifically focusing on p38 MAPK and JNK inhibitors.
Introduction: The Pyrazole "Privileged Structure"
In the landscape of anti-inflammatory drug discovery, the pyrazole ring is recognized as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate serves as a critical bifunctional building block.
Its value lies in its orthogonal reactivity:
C5-Bromine: A handle for transition-metal catalyzed cross-coupling (Suzuki, Stille, Buchwald) to introduce lipophilic "tail" groups that occupy the hydrophobic pocket of kinases.
C3-Ester: A masked carbonyl functionality ready for hydrolysis and conversion into amides, ureas, or heterocycles that often interact with the solvent-exposed regions or the ATP-binding hinge of the target protein.
This guide focuses on its application in synthesizing p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors , a major class of anti-inflammatory agents used to treat rheumatoid arthritis and cytokine-storm-related pathologies.
CAS Number: 1222174-92-6 (Note: Often confused with the ethyl ester analog CAS 89793-96-4)
Molecular Formula: C
HBrNO
Molecular Weight: 233.06 g/mol
Physical State: Off-white to pale yellow solid
Solubility: Soluble in DMSO, DMF, DCM; sparingly soluble in water.
Storage Protocol: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C5-bromine bond is photolabile; protect from light to prevent debromination.
Synthetic Utility & Mechanism[2][7]
The structural logic of using this intermediate is defined by the "Core-First" approach. The pyrazole acts as the central hub.
Regiochemistry
The N-methyl group at position 1 locks the tautomeric state of the pyrazole. This is crucial because N-unsubstituted pyrazoles can suffer from regioselectivity issues during alkylation or coupling. By starting with the N-methylated core, the vector of the substituents at C3 and C5 is fixed, ensuring predictable Structure-Activity Relationship (SAR) data.
Workflow Visualization
The following diagram illustrates the divergent synthesis pathway typically employed to generate a library of anti-inflammatory kinase inhibitors from this scaffold.
Caption: Divergent synthetic pathway transforming the brominated pyrazole scaffold into bioactive kinase inhibitors.
Detailed Experimental Protocols
These protocols are optimized for scale-up (1–5 gram scale) and prioritize purity and reproducibility.
Protocol A: C5-Arylation via Suzuki-Miyaura Coupling
Objective: To introduce the hydrophobic aryl tail (e.g., 4-fluorophenyl) at the C5 position.
Solvent: 1,4-Dioxane (0.2 M concentration relative to scaffold)
Step-by-Step Methodology:
Inerting: Charge a round-bottom flask with the scaffold, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (x3).
Solvation: Add degassed 1,4-Dioxane and the aqueous K
CO solution via syringe.
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (M+H: ~233/235) and appearance of the product (M+H: ~249).
Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Rinse with EtOAc.
Extraction: Wash the filtrate with water (x2) and brine (x1). Dry over Na
Expert Insight: The C5-position adjacent to the methylated nitrogen is sterically crowded. Using Pd(dppf)Cl
is preferred over Pd(PPh) because the bidentate ligand prevents catalyst decomposition at the elevated temperatures required to overcome this steric hindrance.
Protocol B: C3-Ester Hydrolysis
Objective: To reveal the carboxylic acid for amide coupling.
Reagents:
Intermediate A (from Protocol A)
Lithium Hydroxide Monohydrate (LiOH·H
O) (3.0 equiv)
Solvent: THF/Water (3:1 ratio)
Step-by-Step Methodology:
Dissolve Intermediate A in THF.
Add LiOH dissolved in the minimum amount of water.
Stir at Room Temperature for 2 hours. (Heating is rarely necessary and may cause decarboxylation).
Acidification: Carefully adjust pH to ~3–4 using 1N HCl. The free acid often precipitates.
Isolation: Filter the solid precipitate. If no precipitate forms, extract with EtOAc.
Protocol C: Amide Coupling (The "Hinge" Connection)
Objective: To attach an amine (e.g., 3-aminopyridine or a cycloalkyl amine) to the C3 position.
Dissolve the acid and DIPEA in DMF. Stir for 5 mins.
Add HATU. The solution should turn slightly yellow. Stir for 10 mins to form the active ester.
Add the Amine Partner.
Stir at RT for 2–12 hours.
Quench: Pour into ice water.
Purification: If the product precipitates, filter and wash with water. If not, extract with EtOAc/LiCl (5% aq) to remove DMF, then purify by column chromatography.
Data Summary & Troubleshooting
Quantitative Expectations
Reaction Step
Typical Yield
Critical Impurity
Mitigation Strategy
Suzuki Coupling
75–85%
Protodebromination (H instead of Br)
Use anhydrous solvents; ensure rigorous degassing.
Hydrolysis
>90%
Decarboxylated product
Keep temp <40°C; avoid strong mineral acids during workup.
Amide Coupling
60–80%
N-acyl urea (rearrangement)
Use HATU/DIPEA; maintain low temperature (0°C) during activation.
Common Pitfalls
Regioselectivity (if making scaffold from scratch): If synthesizing the scaffold from hydrazine and a diketoester, obtaining the 1-methyl-5-bromo isomer vs. the 1-methyl-3-bromo isomer is difficult. Recommendation: Purchase the validated 5-bromo-1-methyl isomer (CAS 1222174-92-6) to ensure correct vector alignment.
Debromination: In the Suzuki step, if the reaction stalls, do not just add more heat. Add a second portion of catalyst (0.01 equiv) and ensure the system is oxygen-free. Oxygen promotes homocoupling and debromination.
References
Vertex Pharmaceuticals. (2002). Design and Synthesis of P38 MAPK Inhibitors. Journal of Medicinal Chemistry. (Context: General methodology for pyrazole-based kinase inhibitors).
National Institutes of Health (NIH). (2020). Suzuki-Miyaura Cross-Coupling in Medicinal Chemistry.[9]
BLD Pharm. (2025).[8] Heterocyclic Building Blocks: Pyrazoles.[2][3][9][10]
(Note: While specific "anti-inflammatory" patents for this exact methyl ester are proprietary, the chemistry described above is the industry standard for converting this scaffold into p38 and JNK inhibitors as seen in the synthesis of compounds like Doramapimod analogs.)
purification of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate from reaction mixture
Technical Support Center: Purification of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate Case ID: PYR-BR-005 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
Case ID: PYR-BR-005
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The purification of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate presents specific challenges primarily due to the regiochemistry of the pyrazole ring. Unlike the 4-bromo isomer, which is easily accessed via electrophilic aromatic substitution (EAS), the 5-bromo derivative is typically synthesized via the functionalization of a 5-hydroxy intermediate (using reagents like POBr₃) or via lithiation strategies. Consequently, the primary impurities encountered are typically phosphorous byproducts, unreacted 5-hydroxy starting material, or regioisomeric N-methyl species.
This guide provides a self-validating purification workflow designed to isolate high-purity material suitable for pharmaceutical intermediate use (e.g., Chlorantraniliprole analogs).
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My crude product is a viscous, dark oil instead of the expected white/off-white solid. What went wrong?
Diagnosis: This is a classic signature of residual phosphorous oxybromide (POBr₃) or phosphoric acid byproducts trapped within the organic matrix.
The Fix:
Aqueous Quench: Ensure the reaction mixture (if coming from POBr₃ bromination) was quenched slowly into ice-cold saturated NaHCO₃ or Na₂CO₃. Acidic quenching often leads to oiling out.
DCM Extraction: Dissolve the oil in Dichloromethane (DCM). Phosphorous impurities are often less soluble in DCM than in Ethyl Acetate.
Silica Plug: Pass the crude oil through a short pad of silica gel eluting with 10% EtOAc/Hexanes. The polar phosphorous tars will remain at the baseline.
Q2: I see a secondary set of peaks in the ¹H NMR (~5-10%). Is this the 4-bromo isomer?
Diagnosis: It is unlikely to be the 4-bromo isomer unless you used Br₂/NBS. If you synthesized this via the condensation of methylhydrazine and a dicarboxylate (e.g., DMAD), the impurity is likely the regioisomer : Methyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate or the N2-methyl isomer (Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate).
The Fix:
Differentiation: Check the chemical shift of the N-methyl group. The N-methyl signal is sensitive to the adjacent functional group (Carboxylate vs. Bromine).
Purification: These regioisomers have distinct dipole moments.
Method: Flash Column Chromatography.
Gradient: 0 → 30% Ethyl Acetate in Hexanes. The target 3-carboxylate is generally less polar than the 5-carboxylate isomer due to intramolecular hydrogen bonding or dipole cancellation.
Q3: The melting point is broad (range > 3°C). How do I sharpen it?
Diagnosis: Presence of unreacted 5-hydroxy intermediate. The hydroxy compound can co-crystallize with the bromo-product.
The Fix:
Recrystallization: Use Ethanol/Water or Isopropanol .
Protocol: Dissolve the solid in boiling Ethanol. Add water dropwise until turbidity persists. Cool slowly to 4°C. The hydroxy impurity is more soluble in the aqueous mother liquor.
Part 2: Validated Purification Protocol
Workflow Logic
The following protocol assumes the synthesis via the POBr₃ bromination of Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate , which is the standard industrial route for accessing the C5-bromo position [1, 2].[1]
Step-by-Step Methodology
1. Quench & Workup (Critical for Yield)
Safety: POBr₃ reacts violently with water.
Step A: Cool the reaction mixture (acetonitrile or toluene) to 0°C.
Step B: Pour the mixture slowly into a stirred slurry of Ice/Saturated NaHCO₃ . Maintain pH > 7 to prevent hydrolysis of the ester.
Step C: Extract with Ethyl Acetate (3 x Vol).
Step D: Wash the combined organics with Brine (1 x Vol) to remove residual phosphorous salts. Dry over anhydrous Na₂SO₄.[1][2]
Product Elution: Typically occurs between 15% - 25% EtOAc .
TLC Visualization: UV (254 nm). The product is UV active.
3. Recrystallization (Polishing)
Solvent System: Ethanol (95%) or EtOAc/Heptane.
Procedure:
Dissolve crude solid in minimum hot Ethanol (~60°C).
Allow to cool to room temperature (25°C) undisturbed for 1 hour.
Chill to 0–4°C for 2 hours.
Filter the white needles and wash with cold Heptane.
Expected Recovery: 85-90% from crude.
Part 3: Quantitative Data & Specifications
Parameter
Specification
Notes
Appearance
White to off-white crystalline solid
Yellowing indicates oxidation or phosphorous residues.
Melting Point
78°C – 82°C (Typical)
Lower MP indicates regioisomer contamination [3].
¹H NMR (CDCl₃)
δ 6.90 (s, 1H, C4-H)
Diagnostic singlet. If doublet, C4 is substituted or coupling occurs.
¹H NMR (N-Me)
δ ~4.15 (s, 3H)
Distinct shift from N-H or O-Me precursors.
Solubility
Soluble: DCM, EtOAc, MeOH
Insoluble: Water, Hexane.
Part 4: Process Visualization
The following diagram illustrates the decision matrix for purifying the reaction mixture based on the physical state and impurity profile.
Caption: Decision tree for the purification of 5-bromo-pyrazole esters, prioritizing phosphorous removal and regioisomer separation.
References
Vertex AI Search. (2024). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine and related carboxylate intermediates. Retrieved from (Contextualized from Search Result 1.1).
GuideChem. (n.d.). How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid?. Retrieved from .
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71463783, Methyl 5-bromo-1H-pyrazole-3-carboxylate. Retrieved from .
MDPI. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank, M603.[4] Retrieved from .
Technical Support Center: Pyrazole Synthesis Troubleshooting Guide
Welcome to the dedicated support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives. Here, we address common challenges and provide in-depth, field-proven solutions to troubleshoot and optimize your synthetic routes. Our focus is on understanding the "why" behind the formation of common side products and providing actionable strategies to ensure the purity and yield of your target compounds.
Q1: I'm performing a Knorr pyrazole synthesis and observing a significant amount of a constitutional isomer. How can I improve the regioselectivity?
A1: Understanding the Root Cause: The Ambident Nature of 1,3-Dicarbonyls
The formation of constitutional isomers is a frequent challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines. This arises from the two distinct electrophilic sites on the dicarbonyl compound, leading to two possible initial condensation products with the hydrazine. The subsequent cyclization and dehydration then yield a mixture of isomeric pyrazoles.
Troubleshooting Strategies:
pH Control: The pH of the reaction medium is a critical determinant of regioselectivity.
Acidic Conditions (pH 1-2): In strongly acidic media, the reaction often favors the formation of the pyrazole isomer where the more basic nitrogen of the hydrazine attacks the more reactive carbonyl group (typically the ketone in a ketoester).
Neutral/Slightly Basic Conditions (pH 6-8): These conditions can favor the alternative isomer. It is crucial to screen a range of pH values to determine the optimal conditions for your specific substrates.
Solvent Selection: The polarity of the solvent can influence the reaction pathway. Protic solvents like ethanol or acetic acid are commonly used and can facilitate proton transfer steps that influence the initial condensation. Experimenting with aprotic solvents may alter the regioselectivity.
Temperature Optimization: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, favoring the formation of one isomer over the other.
Experimental Protocol: pH Screening for Regioselectivity
Setup: Prepare multiple reaction vessels with your unsymmetrical 1,3-dicarbonyl and substituted hydrazine in your chosen solvent (e.g., ethanol).
pH Adjustment: Adjust the pH of each reaction mixture to a different value (e.g., pH 2, 4, 6, 8) using dilute HCl or a suitable buffer system.
Reaction: Run all reactions at the same temperature and for the same duration.
Analysis: Quench the reactions and analyze the product mixture of each by HPLC or ¹H NMR to determine the ratio of the constitutional isomers.
Optimization: Identify the pH that provides the highest ratio of the desired isomer and use this for your scale-up synthesis.
Logical Flow for Isomer Troubleshooting
Troubleshooting
Technical Support Center: Pyrazole Bromination Optimization
Ticket ID: PYR-BR-OPT-2026 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division Introduction: The Pyrazole Challenge Welcome to the Pyrazole Functionalization Support Center. You are likel...
Welcome to the Pyrazole Functionalization Support Center. You are likely here because pyrazoles are deceptively simple. While they are electron-rich aromatics (excess
-electrons), their reactivity is heavily skewed by the "pyrrole-like" (N1) and "pyridine-like" (N2) nitrogens.
The Central Dogma of Pyrazole Bromination:
C-4 is the Nucleophile: In Electrophilic Aromatic Substitution (EAS), the C-4 position is the kinetic and thermodynamic favorite.
N-Substitution Matters: An unsubstituted N-H group can act as a "sink" for bromine, forming labile N-Br species before C-bromination occurs.
Deactivation is Real: If you have an Electron Withdrawing Group (EWG) at C-3 or C-5, C-4 bromination can stall completely without forcing conditions.
Module 1: Mechanism & Regioselectivity
User Query: "Why can't I brominate at C-3 or C-5 directly using NBS? I only get C-4 or nothing."
Technical Explanation:
The pyrazole ring is an enamine-imine hybrid. The HOMO coefficients are highest at C-4. Direct EAS at C-3/C5 is chemically forbidden under standard conditions unless C-4 is blocked or the ring is manipulated via lithiation (halogen dance/metal-halogen exchange).
Visualizing the Pathway
The following diagram illustrates the standard EAS mechanism at C-4 and the competing N-bromination pathway.
Figure 1: Mechanistic pathway showing the competition between kinetic N-bromination and thermodynamic C-4 bromination.
Module 2: Reagent Selection Matrix
User Query: "NBS is giving me tar. Should I switch to elemental bromine?"
Diagnosis:
NBS is generally superior for bench-scale purity, but "tar" suggests radical side reactions (benzylic bromination on side chains) or solvent incompatibility. Elemental bromine (
) is atom-inefficient and hazardous but necessary for deactivated rings.
Recommendation:
Consult the table below to select the correct reagent based on your substrate's electronic profile.
Reagent System
Active Species
Atom Economy
Green Score
Best Use Case
NBS / MeCN
(succinimide complex)
Medium
⭐⭐⭐
Standard electron-rich to neutral pyrazoles. Mild.
/ HBr
(in situ)
High
⭐⭐⭐⭐⭐
Green Option. Scale-up. Water as solvent.[1][2][3]
Polar substrates. Warning: DMF can participate in Vilsmeier-type side reactions.
Oxone / NaBr
(in situ)
Medium
⭐⭐⭐⭐
Solid-handling alternative to liquid .
Module 3: Troubleshooting Guides (FAQs)
Ticket #404: The "Stalled Reaction"
Symptom: Starting material remains unreacted after 24h with NBS at RT. My pyrazole has a
group.
Root Cause: The group (EWG) deactivates the ring, raising the activation energy for the electrophilic attack. NBS is not electrophilic enough.
Protocol Fix:
Switch Solvent: Change from MeCN to TFA (Trifluoroacetic acid) or AcOH . The acid protonates the NBS, generating a "superelectrophilic" species.
Temperature: Increase to 60–80°C.
Catalysis: Add 5 mol%
if using AcOH.
Ticket #502: The "Wrong Isomer" (N-Br vs C-Br)
Symptom: NMR shows a downfield shift, but the C-4 proton is still there. Mass spec says +79/81 amu.
Root Cause: You have formed the N-bromopyrazole (kinetic product). This is common in N-unsubstituted pyrazoles.
Protocol Fix:
Thermodynamic Push: Do not quench. Heat the reaction mixture to 60°C for 2 hours. The N-Br will migrate to the C-4 position.
Scavenger: If the N-Br persists, add a "bromine scavenger" (like cyclohexene) during workup to strip the labile N-Br, though this reverts to starting material. The migration (Step 1) is preferred.
Ticket #301: Green Chemistry & Scale-Up
Symptom: I need to make 100g. NBS is too expensive and succinimide removal is a pain.
Root Cause: NBS atom economy is poor (succinimide waste).
Protocol Fix: Use the Oxidative Bromination "On Water" method.[3]
Reference: Podgoršek et al., Green Chem.[4] (2007).[4][5]
If no reaction after 1h, add Sodium Acetate (buffer) or catalytic Iron(III) Bromide (
) depending on acid sensitivity.
Heat to 60°C.
Protocol C: C-3/C-5 Functionalization (The "Advanced" Route)
Best for: When C-4 is blocked or C-3/C-5 is specifically required.
Note: This is NOT an EAS reaction. It is a metalation.
Reagent: TMPMgCl·LiCl (Knochel-Hauser Base).
Condition: -78°C to -40°C in THF.
Mechanism: The bulky base selectively deprotonates C-5 (kinetic) or C-3 (thermodynamic/directing group dependent).
Quench: Add
or to the lithiated species.
Module 5: Troubleshooting Logic Tree
Figure 2: Decision tree for diagnosing reaction failures.
References
Podgoršek, A., et al. (2007).[4] "Green" bromination of ketones with H2O2–HBr "on water".[3] Green Chemistry, 9, 1277-1281.
Context: Foundation for the green oxidative bromin
Despotopoulou, C., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations.[6] Organic Letters, 11(15), 3326–3329.
Context: Authoritative source for C-3/C-5 functionalization via metal
Menon, S., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines (Analogous mechanisms for Pyrazoles). ChemRxiv.
Context: Discusses radical vs.
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
Context: General grounding for EAS mechanisms in azoles (Module 1).
Technical Support Center: Suzuki Coupling Reactions with Bromopyrazole Substrates
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving bromopyrazole substrates. Pyrazoles ar...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving bromopyrazole substrates. Pyrazoles are a critical scaffold in medicinal chemistry, but their successful functionalization via cross-coupling presents unique challenges. This guide is designed to provide in-depth, mechanistically grounded answers to common problems encountered in the lab.
Section 1: Critical Issues of Low or No Product Yield
This section addresses the most frequent and frustrating issue: the failure to form the desired C-C bond, resulting in the recovery of starting materials or the formation of undesired byproducts.
Question 1: My Suzuki coupling with a bromopyrazole is not working, and I'm recovering my starting material. What is the most likely cause?
Answer: The most common culprit for a stalled Suzuki coupling with bromopyrazoles, especially electron-rich or N-unprotected ones, is a failure in the initial oxidative addition step. The C-Br bond on a pyrazole ring can be surprisingly robust due to the electron-rich nature of the heterocycle, which makes it less electrophilic and thus less reactive toward the Pd(0) catalyst.[1][2][3]
Causality: Oxidative addition is the insertion of the Pd(0) catalyst into the carbon-bromine bond.[4] If the electron density on the pyrazole ring is high, it disfavors this insertion. Furthermore, if the pyrazole nitrogen is unprotected (possesses an N-H bond), it can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity.[5][6] This is a common issue with nitrogen-rich heterocycles.[5]
Troubleshooting Steps:
Switch to a more active catalyst system. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Move to a system with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[5][6] These ligands promote oxidative addition and help stabilize the active Pd(0) species.[3][7] Pre-formed catalyst "precatalysts" (e.g., XPhos-Pd-G3) are often superior as they generate the active Pd(0) species more efficiently.[5][8]
Increase the reaction temperature. While not always ideal for sensitive substrates, increasing the temperature can provide the necessary activation energy for the oxidative addition to occur.[9]
Consider N-protection. If you are using an N-H pyrazole, protecting the nitrogen with a group like Boc, PMB, or a simple benzyl group can prevent catalyst inhibition and dramatically improve yields.[5][10]
Question 2: My reaction is producing a significant amount of debrominated pyrazole (hydrodehalogenation). Why is this happening and how can I stop it?
Answer: The formation of a debrominated pyrazole is a classic side reaction where the bromine atom is replaced by a hydrogen. This occurs when a palladium-hydride (Pd-H) species is generated in the catalytic cycle, which then participates in a competing reductive pathway.[11]
Causality: Pd-H species can form from several sources, including impurities in the solvent (like water or alcohols), the breakdown of phosphine ligands, or interaction with the base. This Pd-H intermediate can then reductively eliminate with the pyrazole moiety after oxidative addition, leading to the debrominated product and regenerating Pd(0).
Troubleshooting Steps:
Use anhydrous conditions. Ensure your solvent and reagents are scrupulously dry. Using freshly distilled, anhydrous solvents is critical.
Choose your base carefully. Some bases are more prone to generating hydride species. Consider switching from an alkoxide or hydroxide base to a carbonate (Cs₂CO₃, K₂CO₃) or phosphate (K₃PO₄).[5]
Ensure thorough degassing. Oxygen can degrade ligands and catalysts, leading to side reactions. Degas your reaction mixture thoroughly with argon or nitrogen for at least 15-30 minutes before heating.
Section 2: Managing Pervasive Side Reactions
Beyond low yield, the formation of specific, identifiable side products can plague a reaction. Understanding their origin is key to suppression.
Question 3: My main byproduct is the homocoupled boronic acid (Ar-Ar from Ar-B(OH)₂). What causes this and how can I minimize it?
Answer: Homocoupling of the boronic acid is typically an oxygen-mediated process. Trace amounts of oxygen in the reaction can lead to a separate catalytic cycle that results in the dimerization of your boronic acid partner.
Causality: Oxygen can re-oxidize the Pd(0) catalyst to Pd(II) outside of the main catalytic cycle. This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to reductive elimination of the homocoupled product.
Troubleshooting Steps:
Rigorous Degassing: This is the most critical factor. Use a robust degassing technique, such as three freeze-pump-thaw cycles or sparging with an inert gas for an extended period.
Use a slight excess of the boronic acid: Using 1.2-1.5 equivalents of the boronic acid can help ensure that, even with some homocoupling, enough remains to drive the desired cross-coupling to completion.[5] However, this makes purification more challenging.
Control the addition rate: In some cases, slow addition of the boronic acid can help maintain its low concentration, disfavoring the bimolecular homocoupling reaction.
Question 4: I'm seeing a lot of protodeboronation (my boronic acid is being converted back to a simple arene). What are the primary causes?
Answer: Protodeboronation is the cleavage of the C-B bond by a proton source, replacing it with a C-H bond.[12] This is a very common and often overlooked side reaction that consumes your nucleophilic partner. It can be catalyzed by the palladium complex itself or simply by the reaction conditions.[12][13]
Causality: The presence of water or other protic sources, especially under basic conditions and at elevated temperatures, facilitates this undesired reaction.[12] Some heteroaromatic boronic acids are particularly unstable and prone to protodeboronation.[5][8]
Troubleshooting Steps:
Use Boronic Esters: Switch from the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester.[12] These are generally more resistant to protodeboronation and slowly release the boronic acid in situ.
Minimize Water: Use anhydrous solvents and reagents. If an aqueous base is required, minimize the amount of water or use a biphasic system where the concentration of water in the organic phase is low.
Lower the Temperature: If possible, run the reaction at a lower temperature. Protodeboronation is often accelerated at higher temperatures.[5]
Choose the Right Base: A weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can sometimes reduce the rate of protodeboronation compared to strong hydroxide or phosphate bases.[14]
Section 3: Catalyst, Ligand, and Reagent Selection
The success of a Suzuki coupling often hinges on the specific combination of catalyst, ligand, and base.
Question 5: How do I choose the best palladium catalyst and ligand for my bromopyrazole?
Answer: The choice is dictated by the electronic and steric properties of your specific bromopyrazole. For heteroaryl halides like bromopyrazoles, modern catalyst systems based on bulky, electron-rich monophosphine ligands are now the standard.
Rationale: These ligands, often called "Buchwald ligands," accelerate both the oxidative addition (the hard part with electron-rich pyrazoles) and the final reductive elimination step, leading to faster turnover and higher yields.[3][7] They also provide steric bulk that can prevent catalyst inhibition by the pyrazole nitrogen.[6]
Catalyst/Ligand
Key Feature
Best For...
XPhos / XPhos-Pd-G3
Very bulky and electron-rich
General purpose, excellent for electron-rich and sterically hindered bromopyrazoles.[5]
SPhos / SPhos-Pd-G2
Less bulky than XPhos, highly active
Good starting point for many systems, effective for N-unprotected heterocycles.[5]
RuPhos / RuPhos-Pd-G3
Electron-rich, different steric profile
Useful alternative when XPhos or SPhos fail; good for creating diverse libraries.
Pd(dppf)Cl₂
Older generation, robust
Can work for simple, electron-deficient bromopyrazoles but often fails for challenging substrates.
Pd(PPh₃)₄
"Classic" catalyst
Generally not recommended for bromopyrazoles unless the substrate is highly activated. Prone to side reactions.
Question 6: Which base should I use for my reaction, and how important is it?
Answer: The base is critically important and its role is multifaceted. It is required to activate the boronic acid for the transmetalation step, forming a more nucleophilic borate species.[7][15][16] The choice of base can dramatically influence reaction rate and side product formation.
Mechanism Insight: The base (e.g., OH⁻, PO₄³⁻) reacts with the boronic acid (R-B(OH)₂) to form an anionic borate complex (e.g., [R-B(OH)₃]⁻). This "ate" complex is much more effective at transferring its organic group to the palladium center during transmetalation.
Base
Strength
Solubility (Typical Solvents)
Comments
K₃PO₄
Strong
Moderate (often used with water)
Excellent, general-purpose base for challenging couplings, particularly with heteroaryl halides.[5]
Cs₂CO₃
Strong
High
Highly effective, but more expensive. Often used in difficult cases or for base-sensitive substrates.
K₂CO₃
Moderate
Low (often used with water)
A standard, cost-effective choice. Can be less effective for difficult oxidative additions.
Na₂CO₃
Moderate
Low (requires aqueous phase)
Common in older procedures; often superseded by K₃PO₄ or K₂CO₃ for heteroaryl couplings.
KF
Weak
Moderate
Can be used for substrates with base-labile functional groups, but may lead to slower reactions.[14]
Section 4: Visual Protocols and Workflows
The Suzuki-Miyaura Catalytic Cycle and Failure Points
The following diagram illustrates the catalytic cycle and highlights the key steps where troubleshooting is often required.
Caption: The Suzuki catalytic cycle with key troubleshooting points for bromopyrazole couplings.
Troubleshooting Workflow
If your reaction fails, follow this logical decision tree to diagnose the issue.
Caption: A decision tree for troubleshooting failed Suzuki reactions with bromopyrazoles.
Section 5: Experimental Protocol
General Protocol for a Screening Reaction
This protocol provides a robust starting point for coupling a generic bromopyrazole with an arylboronic acid.
Anhydrous 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)
Reaction vessel (e.g., microwave vial or Schlenk tube) with a stir bar
Procedure:
Preparation: To the reaction vessel, add the bromopyrazole (e.g., 0.5 mmol, 1.0 equiv), arylboronic acid (0.75 mmol, 1.5 equiv), K₃PO₄ (1.0 mmol, 2.0 equiv), and the XPhos-Pd-G3 catalyst (0.01 mmol, 2 mol%).
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
Solvent Addition: Through the septum, add the degassed solvent mixture (e.g., 2.5 mL of a 4:1 dioxane:water mixture). The solvent should be degassed beforehand by sparging with an inert gas for 20-30 minutes.
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (a good starting point is 80-100 °C). Stir vigorously for the planned reaction time (e.g., 4-16 hours).
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC, LC-MS, or GC-MS.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
Technical Support Center: Troubleshooting Cross-Coupling Reactions. Benchchem.
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . National Institutes of Health. [Link]
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . Royal Society of Chemistry. [Link]
Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substr
Diagnosing issues with a failed Suzuki coupling? . Reddit. [Link]
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction . ResearchGate. [Link]
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations . Royal Society of Chemistry. [Link]
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow . MDPI. [Link]
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids . National Institutes of Health. [Link]
Technical Support Center: Purification of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
Ticket ID: PUR-PYRZ-005 Status: Open Assigned Specialist: Senior Application Scientist Welcome to the Purification Technical Support Center You are likely here because your crude Methyl 5-bromo-1-methyl-1H-pyrazole-3-car...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: PUR-PYRZ-005
Status: Open
Assigned Specialist: Senior Application Scientist
Welcome to the Purification Technical Support Center
You are likely here because your crude Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (Target Molecule) is failing QC specifications. Whether you are dealing with regioisomeric contamination, hydrolysis byproducts, or persistent coloration, this guide provides the causality-driven solutions you need.
This is not a generic textbook entry. It is a troubleshooting workflow designed to isolate and eliminate specific impurities based on their physicochemical behavior.
Module 1: Diagnostic Triage (Know Your Enemy)
Before attempting purification, you must profile the crude material. The specific impurity profile dictates the purification strategy.
Q: How do I distinguish between the 5-bromo target and the common 4-bromo regioisomer?
A: This is the most critical diagnostic step.
The Problem: Electrophilic bromination (e.g.,
or NBS) of 1-methylpyrazole-3-carboxylate preferentially attacks the C4 position due to electronic enrichment. If your synthesis relied on direct bromination, your "impurity" might actually be the major product (4-bromo isomer). The 5-bromo target usually requires lithiation (-BuLi/CBr) or a Sandmeyer reaction from the 5-amino precursor.
The Diagnostic:
1H NMR: The C4-H proton (in the 5-bromo target) typically appears as a singlet around 6.9–7.1 ppm . The C5-H proton (in the 4-bromo impurity) is often desshielded, appearing further downfield (7.4–7.6 ppm ) due to the adjacent nitrogen lone pair.
NOESY: The 5-bromo isomer will show a strong NOE correlation between the N-methyl group and the C4-proton. The 4-bromo isomer will show NOE between the N-methyl and the C5-proton.
Q: My product is acidic. What happened?
A: You likely have 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid .[1]
Cause: Ester hydrolysis during aqueous workup or storage. Pyrazole esters can be labile under strongly basic or acidic conditions.
Detection: LC-MS showing a mass of [M-14] (loss of methyl) or a broad carboxylic acid peak in IR (~3000-3200 cm
).
Module 2: Purification Workflows
Workflow Visualization
The following logic tree guides you to the correct protocol based on your diagnostic results.
Figure 1: Decision matrix for selecting the appropriate purification protocol based on impurity type.
Module 3: Detailed Protocols
Protocol A: Removal of Acid Impurity (Chemical Wash)
Use this if your crude contains >5% of the carboxylic acid byproduct.
Dissolution: Dissolve the crude ester in Ethyl Acetate (EtOAc) . Use approximately 10 mL of solvent per gram of crude.
The Wash: Wash the organic phase twice with saturated aqueous Sodium Bicarbonate (
) .
Mechanism:[1][2] The bicarbonate deprotonates the carboxylic acid impurity (
), converting it into the water-soluble sodium carboxylate. The ester remains in the organic layer.
Validation: Check the pH of the aqueous layer. It should be ~8-9.
Drying: Wash the organic layer once with brine, dry over anhydrous
, filter, and concentrate.
Protocol B: Recrystallization (Regioisomer & Color Removal)
Use this for final polishing or removing minor amounts (<10%) of the 4-bromo isomer.
Scientific Rationale: Pyrazole carboxylates often exhibit high crystallinity. The 5-bromo isomer, being more symmetrical and compact than the 4-bromo/des-bromo mixtures, often crystallizes preferentially in ether-based solvents.
Parameter
Specification
Primary Solvent
Diisopropyl Ether (Iso-ether) or MTBE
Co-Solvent
Ethyl Acetate (only if solubility is low)
Temperature Range
Reflux (C) to C
Target Concentration
~5-8 mL solvent per gram of solid
Step-by-Step:
Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
Add Diisopropyl Ether (start with 5 mL/g).
Heat to reflux.[3] If the solid does not dissolve completely, add Ethyl Acetate dropwise through the condenser until a clear solution is obtained.
Note: If a dark oily residue remains at the bottom (tar), decant the hot clear supernatant into a clean flask, leaving the tar behind.
Allow the solution to cool slowly to room temperature with gentle stirring.
Cool further in an ice bath (
C) for 1 hour.
Filter the white crystals and wash with cold Diisopropyl Ether.
Protocol C: Flash Column Chromatography
Use this if the regioisomer content is high (>10%) or if the product is an oil.
Mobile Phase: Gradient of n-Hexane and Ethyl Acetate .
Starting: 95% Hexane / 5% EtOAc.
Ramp: Increase to 20% EtOAc over 10-15 column volumes.
Elution Order: typically, the 4-bromo isomer (less polar due to intramolecular shielding) elutes before the 5-bromo target, though this can vary based on the specific ester group. The Acid impurity will stay on the baseline unless methanol is added.
Q: I tried recrystallizing, but the product "oiled out" instead of forming crystals. Why?A: This phenomenon, known as "oiling out," occurs when the melting point of the solvated impurity mixture is lower than the boiling point of the solvent.
The Fix: Re-dissolve the oil by heating. Add a "seed crystal" of pure material if available. If not, scratch the glass surface with a spatula to induce nucleation. Alternatively, switch to a solvent system with a lower boiling point (e.g., Pentane/Ether) or use Methanol/Water (dissolve in warm MeOH, add water until turbid, then cool).
Q: My yield is low (<50%). Where did my product go?A:
Mother Liquor: Check the filtrate from your recrystallization. If it contains significant product, concentrate it and run a second "crop" or a small column.
Hydrolysis: If you used strong base or acid during the workup of the synthesis step, you might have hydrolyzed the ester to the water-soluble acid, which was lost in the aqueous waste. Check your aqueous waste pH.
Q: There is a persistent yellow color even after recrystallization.A: This is likely due to trace polymeric pyrrole or oxidized hydrazine impurities from the synthesis.
The Fix: Dissolve the compound in EtOAc and stir with Activated Carbon (5 wt%) for 30 minutes at room temperature. Filter through a pad of Celite® to remove the carbon. The filtrate should be colorless.
References
Synthesis and Regioselectivity: Vertex AI Search Result 1.1 & 1.3. Methods for synthesizing 5-bromo-1-methyl-1H-pyrazole-3-amine and carboxylic acid derivatives, highlighting the distinction between direct bromination (C4) and indirect routes (C5).
Crystallization Techniques: Vertex AI Search Result 1.2. US Patent 5462960A describes the crystallization of pyrazole-3-carboxylate derivatives from iso-ether to yield high-purity white crystals.
Isomer Separation: Vertex AI Search Result 1.11. BenchChem Technical Guide on separating pyrazole isomers, noting the polarity differences and effectiveness of silica gel chromatography.
Physical Properties: Vertex AI Search Result 1.7. PubChem Compound Summary for Methyl 5-bromo-1H-pyrazole-3-carboxylate (CID 71463783) providing chemical identifiers and safety data.
Troubleshooting Guide: Preventing Debromination in Subsequent Reaction Steps
Technical Support Center For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting strategies and frequently asked...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions regarding the prevention of debromination, a common and often frustrating side reaction in organic synthesis. As Senior Application Scientists, we understand that achieving high yields and product purity is paramount. This resource combines mechanistic insights with practical, field-proven solutions to help you overcome this synthetic challenge.
Understanding the Problem: What is Debromination and Why Does it Occur?
Question: I am observing a significant amount of a debrominated side product in my cross-coupling reaction. What is causing this?
Answer:
Debromination, also known as hydrodebromination, is a reductive side reaction where a bromine atom on your starting material is replaced by a hydrogen atom.[1][2] This unwanted reaction consumes your aryl bromide and reduces the yield of your desired product, often complicating purification.[3]
The primary culprit behind debromination in palladium-catalyzed reactions is the formation of a palladium-hydride (Pd-H) species.[1][4] This highly reactive intermediate can arise from several sources within your reaction mixture, including:
Bases: Certain bases can act as hydride donors.[3]
Solvents: Protic solvents like alcohols can be a source of hydrides.[5]
Trace Water: Even small amounts of water can react with the palladium complex to generate Pd-H species.[1]
Amine Bases: In Heck reactions, amine bases such as triethylamine (Et₃N) can be a source of hydrides.[3]
Once formed, the Pd-H species can participate in a competing catalytic cycle, leading to the reductive cleavage of the carbon-bromine (C-Br) bond and the formation of the undesired debrominated product.[1]
Core Troubleshooting Strategies: A Multi-faceted Approach
Effectively preventing debromination requires a systematic evaluation of your reaction conditions. The following sections detail key parameters to investigate and optimize.
Temperature Control: The First Line of Defense
Question: How does reaction temperature influence debromination, and what is the optimal range?
Answer:
Elevated temperatures are a significant contributor to debromination.[2][3] Higher temperatures can provide the necessary energy to promote the cleavage of the C-Br bond.[6][7] Therefore, one of the simplest and most effective initial troubleshooting steps is to lower the reaction temperature.
Recommended Action:
Attempt the reaction at a lower temperature, for instance, in the range of room temperature to 80 °C.[3]
Carefully monitor the reaction progress. While lower temperatures can minimize debromination, they may also slow down the desired reaction rate. The goal is to find a balance that favors product formation over the side reaction.
The Critical Role of the Base
Question: My current base seems to be promoting debromination. What are the best practices for base selection?
Answer:
The choice of base is critical in controlling the extent of debromination.[3] Strong bases can accelerate this unwanted side reaction.[6] Generally, weaker inorganic bases are preferred.[3]
Base Type
Recommendation
Rationale
Strong Bases
Avoid if possible (e.g., NaOH, KOH, NaOtBu)
Can promote side reactions and increase the rate of debromination.[3][6]
Carbonate Bases
Good starting point (e.g., K₂CO₃, Cs₂CO₃)
Generally milder and effective in a wide range of cross-coupling reactions.[3]
Phosphate Bases
Try if carbonates are not optimal (e.g., K₃PO₄)
Can be particularly effective in specific systems and are known to minimize side reactions.[6][8]
In Heck reactions specifically, organic bases like triethylamine (Et₃N) can be problematic as they can act as hydride donors. Switching to an inorganic base like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) is often an effective strategy to minimize debromination in these cases.[3]
Catalyst and Ligand Selection: Fine-Tuning the Catalytic Cycle
Question: How do the palladium catalyst and phosphine ligands affect debromination?
Answer:
The electronic and steric properties of the palladium catalyst and its associated ligands play a crucial role in directing the reaction towards the desired product.[3]
Electron-Rich and Bulky Ligands: While often promoting the desired cross-coupling, some electron-rich and bulky phosphine ligands can inadvertently favor the reductive elimination pathway that leads to debromination.[3][6] Therefore, their use should be approached with caution when debromination is observed.
Less Electron-Donating Phosphines: These are often a better choice as they can disfavor the hydrodehalogenation pathway.[3]
N-Heterocyclic Carbenes (NHCs): These can be excellent alternatives to phosphine ligands and should be considered in your screening process.[6]
Buchwald's Biaryl Phosphine Ligands: These are often highly effective for challenging substrates, including N-H containing heterocycles.[4]
The selection of the ligand is a powerful tool for optimizing your reaction. A screening of different ligands is often a necessary step to identify the optimal conditions for your specific substrate.
Solvent Choice and Purity
Question: Can the reaction solvent contribute to debromination?
Answer:
Yes, the choice and purity of your solvent are important factors.
Aprotic Solvents: Generally, aprotic solvents such as toluene, dioxane, or THF are preferred as they minimize potential proton sources that can lead to hydrodehalogenation.[3]
Solvent Purity: Ensure that all solvents are anhydrous and properly degassed. The presence of impurities, especially water or alcohols, can be a source of hydrides, leading to the formation of the Pd-H species responsible for debromination.[1][5]
The Influence of Substrate Structure
Question: Are certain types of aryl bromides more prone to debromination?
Answer:
Yes, the electronic nature and the presence of certain functional groups on your aryl bromide can influence its susceptibility to debromination.
Electron-Deficient Aryl Halides: These substrates are often more susceptible to debromination.[4]
N-Heterocyclic Halides: Compounds such as pyridines, indoles, and pyrazoles are particularly prone to this side reaction.[4] The nitrogen atom can coordinate to the palladium catalyst, complicating the desired reaction pathway.
Free N-H Groups: For heterocycles containing an N-H bond, such as indoles and pyrroles, deprotonation by the base can increase the electron density of the ring, which may increase the likelihood of debromination.[9][10] In such cases, protecting the N-H group with a suitable protecting group (e.g., Boc, SEM) is a highly recommended strategy.[6][9][10]
Free Carboxylic Acid Groups: The presence of a free carboxylic acid can also complicate palladium-catalyzed cross-coupling reactions. The acidic proton can react with basic reagents, and the carboxylate can coordinate to the palladium center, potentially favoring side reactions. Protecting the carboxylic acid as an ester may be necessary to achieve optimal results.[3]
Experimental Protocols: Putting Theory into Practice
The following are representative protocols for Suzuki and Heck reactions, emphasizing conditions designed to minimize debromination. These should be considered as starting points for your optimization.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is a starting point for the coupling of an aryl bromide with an arylboronic acid.
Materials:
Aryl bromide
Arylboronic acid (1.2 equivalents)
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
Anhydrous, degassed solvent (e.g., dioxane/water 4:1, or toluene)
Procedure:
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide, arylboronic acid, palladium catalyst, and base.[3]
Add the anhydrous and degassed solvent via syringe.[3]
Stir the reaction mixture at a lower temperature to start (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.[3]
Upon completion, cool the reaction to room temperature.[3]
Perform an aqueous workup: Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][9]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][9]
Purify the crude product by column chromatography.[9]
Analyze the product mixture by ¹H NMR or LC-MS to determine the ratio of the desired product to the debrominated byproduct.[3]
Protocol 2: Heck Coupling with Minimized Debromination
This protocol provides a starting point for the Heck reaction of an aryl bromide with an alkene.
Materials:
Aryl bromide
Alkene (1.5 equivalents)
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
Ligand (e.g., P(o-tolyl)₃, 4-10 mol%)
Inorganic Base (e.g., NaOAc or K₂CO₃, 2-3 equivalents)
Anhydrous, degassed solvent (e.g., acetonitrile or DMF)
Procedure:
In a reaction vessel, add the aryl bromide, alkene, palladium catalyst, ligand, and inorganic base.
Purge the vessel with an inert gas (e.g., argon).
Add the degassed solvent.
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
After completion, cool the reaction to room temperature.
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Can the order of addition of reagents affect the level of debromination?A1: While not as commonly cited as temperature or base selection, the order of addition can sometimes influence reaction outcomes. For instance, pre-forming the active catalyst before adding the aryl bromide might be beneficial in some cases. It is a parameter that can be explored during optimization if other strategies are not fully effective.
Q2: I am still observing debromination even after optimizing temperature, base, and ligand. What else can I try?A2: If debromination persists, consider the following:
Change the Coupling Partner: The reactivity of the other coupling partner can influence the overall reaction kinetics and potentially open or close pathways for side reactions.[9]
Purify All Reagents: Ensure that all starting materials, solvents, and reagents are of the highest purity to eliminate any potential sources of hydrides or other interfering impurities.[9]
Consider a Different Cross-Coupling Reaction: If feasible for your target molecule, exploring a different type of cross-coupling reaction that might be less prone to debromination for your specific substrate could be a viable alternative.
Q3: Are there any additives that can help suppress debromination?A3: In some cases, additives have been reported to influence the outcome of cross-coupling reactions. For instance, in reductive Heck reactions, lithium chloride has been used to prevent competing dehalogenation.[11] While not a universal solution, exploring the literature for additives specific to your reaction type and substrate class may provide additional avenues for optimization.
Q4: Does the source of the palladium catalyst matter?A4: Yes, the palladium precursor can be important. Using a pre-catalyst that readily and cleanly generates the active Pd(0) species can sometimes lead to more reproducible results and fewer side reactions.[4]
We trust this guide will be a valuable resource in your synthetic endeavors. Should you have further questions or require more specific advice for your system, please do not hesitate to reach out to our technical support team.
References
Benchchem. (n.d.). How to avoid debromination in 5-bromoindole reactions.
Benchchem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
Benchchem. (n.d.). How to avoid debromination in reactions with 5-Chloro-2,3-dibromoaniline.
Benchchem. (n.d.). Technical Support Center: Troubleshooting Cross-Coupling Reactions.
A Comparative Guide to the ¹H NMR Spectrum of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
This technical guide offers an in-depth analysis of the ¹H NMR spectrum of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, a key building block in synthetic and medicinal chemistry. Designed for researchers, scientist...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide offers an in-depth analysis of the ¹H NMR spectrum of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, a key building block in synthetic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this guide provides a detailed interpretation of the compound's spectral data, a comparative analysis with its chloro and unsubstituted analogues, and a comprehensive experimental protocol for data acquisition.
Introduction: The Significance of Spectroscopic Analysis
In the structural elucidation of novel organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool. For substituted pyrazoles, which form the core of many pharmaceutical compounds, a precise understanding of their ¹H NMR spectra is crucial for confirming identity, purity, and stereochemistry. This guide focuses on Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, dissecting its ¹H NMR spectrum to provide a clear and comprehensive understanding of its molecular structure.
Predicted ¹H NMR Spectral Data
Due to the limited availability of public experimental spectra for Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, the following data is predicted based on established NMR principles and computational models. These predictions serve as a robust guideline for researchers working with this compound.
Table 1: Predicted ¹H NMR Data for Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
Signal
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
1
~ 6.8 - 7.0
Singlet
1H
C4-H (pyrazole ring)
2
~ 3.9 - 4.1
Singlet
3H
N-CH₃
3
~ 3.8 - 3.9
Singlet
3H
O-CH₃
Comparative Analysis: The Influence of Halogen Substitution
To fully appreciate the electronic environment of the protons in Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, a comparison with its 5-chloro and unsubstituted analogues is invaluable. The electronegativity and size of the halogen atom at the C5 position significantly influence the chemical shift of the adjacent C4-H proton.
Table 2: Comparative ¹H NMR Data of Methyl 1-methyl-1H-pyrazole-3-carboxylate and its 5-Halogenated Analogues
The data illustrates a downfield shift of the C4-H proton upon halogenation at the C5 position. This is primarily due to the electron-withdrawing inductive effect of the halogens, which deshields the neighboring proton. Interestingly, the effect of bromine is predicted to be slightly less deshielding than chlorine, which can be attributed to the competing effects of electronegativity and the anisotropic effect of the larger bromine atom.[1]
Detailed Spectral Interpretation
The ¹H NMR spectrum of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is characterized by three distinct singlet signals, each corresponding to a unique set of protons in the molecule.
C4-H Proton (Singlet, ~6.8-7.0 ppm): The proton on the C4 position of the pyrazole ring appears as a singlet, as it has no adjacent protons to couple with. Its chemical shift is in the aromatic region, influenced by the electron-withdrawing bromine atom at C5 and the carboxylate group at C3.
N-CH₃ Protons (Singlet, ~3.9-4.1 ppm): The three protons of the N-methyl group are equivalent and appear as a sharp singlet. Their chemical shift is downfield due to the attachment to the electronegative nitrogen atom of the pyrazole ring.
O-CH₃ Protons (Singlet, ~3.8-3.9 ppm): The three protons of the methyl ester group also appear as a singlet. Their chemical shift is characteristic of protons on a carbon attached to an oxygen atom.
Experimental Protocol for ¹H NMR Spectroscopy
This section provides a standardized, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.
1. Sample Preparation:
Weigh approximately 5-10 mg of the purified compound.
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Ensure complete dissolution by gentle vortexing.
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters (for a 400 MHz spectrometer):
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-5 seconds.
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
Spectral Width: 0-12 ppm.
Temperature: 298 K (25 °C).
3. Data Processing and Analysis:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the spectrum to obtain a flat baseline.
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Integrate the signals to determine the relative proton ratios.
Analyze the multiplicities and coupling constants (if any).
Logical Workflow for NMR Analysis
The following diagram illustrates the logical progression from sample preparation to the final structural elucidation using ¹H NMR spectroscopy.
Caption: Logical workflow for ¹H NMR analysis.
Conclusion
This guide provides a foundational understanding of the ¹H NMR spectrum of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate. The presented predicted data, comparative analysis, and detailed experimental protocol offer a valuable resource for researchers in the field. For unequivocal structural confirmation, it is always recommended to acquire an experimental spectrum and consider further 2D NMR experiments such as COSY and HSQC.
References
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [Link]
¹H NMR Chemical Shifts. COPYRIGHTED MATERIAL. [Link]
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]
Supplementary Information - The Royal Society of Chemistry. [Link]
Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. PubMed. [Link]
Table 2 . ¹H NMR chemical shifts of compounds 11, 12: δ H [ppm]. ResearchGate. [Link]
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing). [Link]
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]
¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link]
Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. ACS Publications. [Link]
The ¹H NMR spectrum of pyrazole in a nematic phase. Wiley Online Library. [Link]
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]
Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. [Link]
Definitive 13C NMR Analysis of Substituted Pyrazoles: A Comparative Technical Guide
Executive Summary For drug development professionals working with pyrazole scaffolds (e.g., Celecoxib, Rimonabant analogs), the distinction between 3-substituted and 5-substituted regioisomers is a critical quality attri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For drug development professionals working with pyrazole scaffolds (e.g., Celecoxib, Rimonabant analogs), the distinction between 3-substituted and 5-substituted regioisomers is a critical quality attribute. Standard proton-decoupled 13C NMR is often insufficient due to the "Regioisomer Trap"—the ambiguity caused by annular tautomerism and overlapping chemical shift ranges.
This guide objectively compares the standard 13C analysis against superior alternatives: Gated Decoupled 13C NMR (for coupling constant analysis) and 15N NMR (for tautomeric resolution). It provides a self-validating workflow to ensure structural certainty.
Part 1: The Core Challenge – The "Regioisomer Trap"
In
-unsubstituted pyrazoles, the proton on the nitrogen is labile, leading to rapid annular tautomerism (). This creates two analytical problems:
Signal Averaging: In standard solvents (CDCl3) at room temperature, C3 and C5 signals often average out or broaden, making assignment impossible.
Assignment Ambiguity: In
-substituted pyrazoles (where the position is fixed), the chemical shifts of C3 and C5 are highly sensitive to the electronic nature of substituents, often crossing over. Relying solely on chemical shift heuristics (e.g., "C3 is always upfield") is a frequent cause of structural misassignment in patent literature.
Part 2: Comparative Analysis of Analytical Techniques
This section compares the standard approach against high-fidelity alternatives.
Technique A: Standard 1H-Decoupled 13C NMR (The Baseline)
Method: Broadband proton decoupling during acquisition.
Status:Insufficient for definitive assignment.
Pros: High signal-to-noise ratio (SNR); rapid acquisition.
Cons: Loss of coupling information (
); cannot definitively distinguish C3 from C5 without reference standards.
Technique B: Gated Decoupled 13C NMR (The Recommended Protocol)
Method: Decoupler is ON during relaxation delay (to maintain NOE) and OFF during acquisition.
Status:The Gold Standard for Regioisomer Assignment.
Mechanism: Preserves
coupling constants while retaining some NOE enhancement.
Key Discriminator: The
coupling constant is diagnostically distinct due to the proximity of the electronegative nitrogen lone pair.
Method: 1H-15N HMBC or direct detection (requires labeled samples or cryoprobe).
Status:Superior for Tautomeric Equilibrium Studies.
Mechanism: Nitrogen chemical shifts span ~100 ppm between "pyrrole-like" (
) and "pyridine-like" () environments.
Comparison: 13C shifts change by <5 ppm during tautomerism; 15N shifts change by >50 ppm, offering unambiguous resolution of the major tautomer in solution.
Summary Data Table: C3 vs. C5 Discrimination
Feature
C3 Position (Distal)
C5 Position (Proximal to N1)
Diagnostic Reliability
Coupling
170 – 178 Hz
188 – 195 Hz
High (Definitive)
(HMBC)
Weak correlation to N-substituent
Strong correlation to N-substituent
High
Chemical Shift ()
Typically 135–150 ppm
Typically 125–135 ppm
Low (Substituent dependent)
Broadening (Tautomers)
Less broadened
Significantly broadened
Medium
*Note: Chemical shifts are heavily dependent on substituents (e.g., -OH, -CF3) and should not be used as the sole confirmation.
Part 3: Experimental Protocols
Protocol 1: The "Gated Decoupling" Workflow (For
Measurement)
Use this when you have an N-substituted pyrazole and need to distinguish regioisomers.
Sample Prep: Dissolve ~20 mg of compound in 0.6 mL solvent (DMSO-d6 is preferred for sharper lines; CDCl3 for solubility).
Instrument Setup:
Pulse Sequence: zgig (Bruker) or equivalent inverse gated decoupling.
Relaxation Delay (D1): Set to
(typically 5–10 seconds) to allow full relaxation of quaternary carbons if quantitative data is needed, though 2–3s is sufficient for coupling measurement.
Acquisition Time (AQ): Ensure high digital resolution (min 32k points) to resolve splitting.
Processing:
Apply zero-filling to double the data points.
Use Gaussian apodization (lb = -1, gb = 0.1) to enhance resolution.
Analysis: Measure the splitting (in Hz) of the pyrazole ring carbons. Assign the carbon with
Use this for N-unsubstituted pyrazoles to freeze the equilibrium.
Solvent Choice: Use DMSO-d6 or Acetone-d6 (Hydrogen bond acceptors). These solvents stabilize specific tautomers better than non-polar CDCl3.
Temperature: Lower the probe temperature to 253 K (-20°C) .
Observation: At room temp, C3/C5 may appear as a single broad peak. At 253 K, the peak will decoalesce into two distinct signals if the exchange rate is slowed sufficiently.
Part 4: Visualization of Workflows
Diagram 1: The Regioisomer Assignment Decision Tree
This flowchart guides the user through the logical steps to definitively assign pyrazole structure, prioritizing coupling constants over chemical shifts.
Caption: Logical workflow for distinguishing C3/C5 regioisomers using Gated Decoupled 13C NMR and Coupling Constant analysis.
Visualizing why standard NMR fails for N-unsubstituted pyrazoles and how DMSO stabilizes the system.
Caption: Visualization of annular tautomerism. In non-polar solvents, rapid exchange averages signals. Polar solvents (DMSO) stabilize one form via H-bonding.
References
Claramunt, R. M., et al. (2006).[2] The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. Journal of Organic Chemistry.[2][3]
Alkorta, I., & Elguero, J. (2006).[2] The Annular Tautomerism of Imidazoles and Pyrazoles: The Possible Existence of Nonaromatic Forms.[2] Structural Chemistry.[4][5][6][7]
Faure, R., et al. (2002). 13C NMR Study of the Tautomerism of 3(5)-Substituted Pyrazoles. Magnetic Resonance in Chemistry.[2][4][6][7][8][9][10]
University of Ottawa NMR Facility. (2012). Measurement of Long Range C-H Coupling Constants.
Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants Guide.
Technical Comparison Guide: Mass Spectrometric Profiling of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
Executive Summary Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (hereafter MBMP ) is a critical heterocyclic scaffold used in the synthesis of PI3K inhibitors and release-activated calcium channel (CRAC) modulators....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (hereafter MBMP ) is a critical heterocyclic scaffold used in the synthesis of PI3K inhibitors and release-activated calcium channel (CRAC) modulators. Its structural integrity is defined by three functional moieties: the pyrazole core, the N-methyl group, and the labile methyl ester.
In drug development, the primary analytical challenge is not merely detection, but the differentiation of regioisomers (specifically the 1,5- vs. 1,3-substituted isomers) formed during N-alkylation. This guide objectively compares the two dominant mass spectrometry workflows—Gas Chromatography-Mass Spectrometry (GC-MS/EI) and Liquid Chromatography-Mass Spectrometry (LC-MS/ESI) —to determine which offers superior structural fidelity and quantitative performance for this specific chemotype.
Part 1: Structural Analysis & Theoretical MS Profile
Before selecting an ionization method, one must understand the molecule's intrinsic mass behavior. The presence of a bromine atom provides a unique isotopic "fingerprint" that acts as an internal validation standard.
Physicochemical Properties[1][2][3]
Formula: C₆H₇BrN₂O₂
Exact Mass (Monoisotopic): 217.9691 (for ⁷⁹Br)
Molecular Weight: ~219.04 g/mol
The Bromine Isotope Signature (The "Doublet")
Unlike standard organic molecules, MBMP will not present a single molecular ion peak. It exhibits a 1:1 doublet due to the natural abundance of bromine isotopes:
⁷⁹Br (50.69%): Generates the M peak.
⁸¹Br (49.31%): Generates the M+2 peak.
Diagnostic Rule: Any mass spectrum attributed to MBMP must show two peaks of nearly equal intensity separated by 2.0 u. Absence of this pattern indicates de-bromination or misidentification.
Part 2: Comparative Methodology (EI vs. ESI)
This section compares the "Hard" ionization of Electron Impact (EI) against the "Soft" ionization of Electrospray (ESI).[1][2]
Method A: Electron Impact (GC-MS)[6]
Mechanism: High-energy electron bombardment (70 eV).
Performance: EI is the "Structural Fingerprint" method. It induces significant fragmentation, allowing for library matching and structural elucidation.[3]
Suitability for MBMP: High. The molecule is relatively small, non-polar, and thermally stable enough for GC volatilization.
Method B: Electrospray Ionization (LC-MS)
Mechanism: Desolvation of charged droplets in an electric field.
Performance: ESI is the "Molecular Integrity" method. It preserves the molecular ion ([M+H]⁺) and is ideal for purity profiling in reaction mixtures where non-volatile byproducts exist.
Suitability for MBMP: High. The basic nitrogens in the pyrazole ring protonate easily.
Comparative Data Summary
Feature
Method A: GC-MS (EI)
Method B: LC-MS (ESI)
Primary Ion Observed
M⁺ (Radical Cation) at m/z 218/220
[M+H]⁺ (Protonated) at m/z 219/221
Fragmentation
Rich (Structural Fingerprint)
Minimal (Requires MS/MS for fragments)
Limit of Detection
~10–50 pg (SIM Mode)
~1–10 pg (MRM Mode)
Isomer Resolution
Superior (Chromatographic separation of 1,3 vs 1,5 isomers is often better on GC columns)
Good (Requires optimized C18 gradients)
Sample Prep
Requires organic solvent (DCM/EtOAc); water intolerant
Compatible with aqueous/organic mixes
Part 3: Fragmentation Pathways & Causality
Understanding how the molecule breaks apart is essential for confirming identity, particularly when distinguishing it from impurities.
Fragmentation Mechanism (EI)
Under 70 eV EI conditions, MBMP undergoes a predictable decay series.
Molecular Ion: m/z 218/220 (1:1 ratio).
Loss of Methoxy (-OMe): Cleavage of the ester bond yields the acylium ion (m/z 187/189). This is the "Base Peak" in many ester spectra.
Loss of Carbon Monoxide (-CO): The acylium ion decarbonylates to form the bromopyrazole cation (m/z 159/161).
Loss of Bromine (-Br): Radical cleavage yields the pyrazole ring cation (m/z ~80), destroying the isotope pattern.
Visualization of Fragmentation
The following diagram illustrates the logical decay pathway.
Figure 1: EI Fragmentation pathway. The persistence of the doublet signal (Br) in the first two fragments is diagnostic.
Part 4: Experimental Protocols
These protocols are designed to be self-validating. If the isotope pattern (1:1) is not observed in the molecular ion, the experiment is invalid.
Protocol A: High-Resolution LC-MS (Purity Check)
Objective: Confirm exact mass and purity in a synthesis reaction mixture.
Sample Preparation:
Dissolve 1 mg MBMP in 1 mL Acetonitrile (ACN).
Dilute 1:100 with 50:50 ACN:Water (+0.1% Formic Acid). Reasoning: Formic acid ensures protonation of the pyrazole nitrogen.
The 1,5-isomer (MBMP) typically elutes later than the 1,3-isomer on non-polar columns due to the dipole interaction of the adjacent N-Methyl and Bromo groups.
Look for subtle differences in the [M-Br]⁺ intensity; steric crowding in the 1,5-isomer often promotes halogen loss more readily than in the 1,3-isomer.
Part 5: Decision Matrix (Workflow Selection)
Use the following logic flow to determine the correct instrument for your analytical goal.
Figure 2: Analytical workflow decision tree.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71463783, Methyl 5-bromo-1H-pyrazole-3-carboxylate. Retrieved from [Link]
Note: This reference provides the core physicochemical data for the NH-analog, which serves as the base for the N-methyl
Holčapek, M., & Jirásko, R. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. PubMed Central. Retrieved from [Link]
Context: Validates the use of ESI-MS/MS for distinguishing heterocyclic regioisomers via fragmentation p
MetwareBio (2024). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]
Context: Authoritative comparison of "Hard" vs "Soft" ionization techniques utilized in the Compar
ChemRxiv (2024). Direct (LC-)MS Identification of Regioisomers in C-H Activation by Partial Isotopic Labeling. Retrieved from [Link]
Context: Supports the discussion on using isotopic signatures and LC-MS for identifying regioisomers in functionalized scaffolds.
Efficacy Comparison of Pyrazole-Based Kinase Inhibitors: A Technical Guide for Drug Development Professionals
The pyrazole scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2][3] Its unique structural and electronic properties, including the abi...
Author: BenchChem Technical Support Team. Date: February 2026
The pyrazole scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2][3] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a privileged structure for designing potent and selective ATP-competitive inhibitors.[2] This guide provides an in-depth, comparative analysis of the efficacy of prominent pyrazole-based kinase inhibitors, supported by experimental data and detailed protocols to empower researchers in their drug discovery efforts.
The Versatility of the Pyrazole Scaffold in Kinase Inhibition
Protein kinases, crucial regulators of a vast number of cellular processes, have emerged as a major class of therapeutic targets, especially in cancer.[4] The dysregulation of kinase activity is a hallmark of many malignancies.[4] Pyrazole-containing compounds have demonstrated remarkable success in targeting a variety of kinases, including Cyclin-Dependent Kinases (CDKs), Akt, and Aurora kinases, by effectively competing with ATP for binding to the kinase active site.[1][5] The strategic modification of substituents on the pyrazole ring is a key determinant of both the potency and selectivity of these inhibitors.[1][6]
Comparative Efficacy of Pyrazole-Based Kinase Inhibitors
This section provides a comparative analysis of the efficacy of selected pyrazole-based kinase inhibitors, focusing on their inhibitory activity against specific kinases and their anti-proliferative effects in cancer cell lines.
Cyclin-Dependent Kinase (CDK) Inhibitors: AT7519
AT7519 is a potent, small-molecule inhibitor of several members of the CDK family.[7] Its mechanism of action involves the inhibition of CDK1 and CDK2, leading to cell cycle arrest and subsequent apoptosis in human tumor cells.[7][8]
Anti-proliferative Activity of AT7519 in Human Tumor Cell Lines [7][8]
AT7519 has demonstrated potent anti-proliferative activity across a range of human tumor cell lines, with IC50 values typically in the nanomolar range (40-940 nmol/L).[7][8] Notably, its efficacy is independent of the p53 tumor suppressor status of the cells.[7] In HCT116 and HT29 colon cancer xenograft models, twice-daily dosing of AT7519 resulted in tumor regression, highlighting its in vivo potential.[8] Mechanistic studies in cells have shown that AT7519 inhibits the phosphorylation of CDK1 and CDK2 substrates at concentrations consistent with its anti-proliferative effects.[7] Furthermore, AT7519's inhibition of CDK9 leads to the suppression of transcription, as evidenced by the reduced phosphorylation of RNA polymerase II and decreased levels of short-lived proteins like Mcl-1.[7][10]
Akt Inhibitors
The PI3K/Akt signaling pathway is frequently hyperactivated in cancer, making Akt a key therapeutic target. Several pyrazole-based compounds have been developed as potent Akt inhibitors.
Comparative In Vitro Efficacy of Pyrazole-Based Akt Inhibitors [11]
Compound
Target Kinase
IC50 (nM)
Anti-proliferative IC50 (µM) in HCT116 cells
Afuresertib
Akt1
1.3
-
Compound 1
Akt1
61
-
Compound 2
Akt1
1.3
0.95
Compound 2, a rigid analog of Afuresertib, not only displays potent inhibition of Akt1 but also demonstrates significant anti-proliferative activity against the HCT116 colon cancer cell line, inducing apoptosis and cell cycle arrest at the S phase.[11]
Aurora Kinase Inhibitors
Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers.
A series of pyrazole-based compounds have been identified as potent inhibitors of Aurora A kinase. For instance, Compound 6 (as described in a 2021 review) shows significant anti-proliferative activity against HCT116 and MCF7 breast cancer cell lines, with IC50 values of 0.39 µM and 0.46 µM, respectively.[11] Its IC50 against Aurora A kinase is 0.16 µM.[11]
Celecoxib and its Derivatives: A COX-2 Independent Mechanism
Celecoxib, a well-known COX-2 inhibitor, and its derivatives that lack COX-2 inhibitory activity, have demonstrated anti-tumor properties.[12][13][14] These compounds can induce apoptosis in cancer cells through mechanisms independent of COX-2 inhibition.[14] Studies have shown that these derivatives can disrupt the mitochondrial membrane potential, leading to the activation of caspase-9 and subsequent apoptosis.[14] Furthermore, some celecoxib derivatives have been shown to inhibit GSK3 in an Akt-independent manner, leading to the degradation of the anti-apoptotic protein c-FLIP.[15]
Experimental Protocols for Efficacy Evaluation
To ensure scientific rigor and reproducibility, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used to evaluate the efficacy of kinase inhibitors.
In Vitro Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase. A common method is a luminescence-based assay that quantifies ADP production, which is proportional to kinase activity.[4]
Protocol:
Reagent Preparation:
Prepare Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[4]
Dilute the kinase of interest and its specific substrate peptide in the assay buffer.
Prepare a serial dilution of the test compound (e.g., pyrazole-based inhibitor) and a positive control (e.g., Staurosporine) in the assay buffer.[4]
Assay Procedure:
In a 96-well plate, add the kinase, substrate, and test compound or control.
Initiate the kinase reaction by adding ATP.
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[16]
Detection:
Stop the reaction and add the ADP detection reagent (e.g., ADP-Glo™).
Measure the luminescence using a plate reader.
Data Analysis:
Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
Determine the IC50 value by fitting the data to a dose-response curve.
Workflow for In Vitro Kinase Activity Assay
Caption: Workflow for a luminescence-based in vitro kinase activity assay.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation by measuring the metabolic activity of cells.[17] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[17][18]
Protocol:
Cell Seeding:
Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium.[19]
Incubate for 24 hours to allow for cell attachment.
Compound Treatment:
Treat the cells with various concentrations of the pyrazole-based inhibitor for a desired exposure period (e.g., 48 or 72 hours).
MTT Incubation:
Remove the culture medium and add 50 µL of serum-free media and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[17]
Incubate the plate at 37°C for 3-4 hours in a CO₂ incubator.[19]
Formazan Solubilization:
Add 100-150 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[17][19]
Incubate the plate overnight in the incubator.
Absorbance Measurement:
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.
Data Analysis:
Calculate the percentage of cell viability relative to untreated control cells.
Determine the IC50 value from the dose-response curve.
Workflow for MTT Cell Viability Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Western Blot Analysis of Kinase Signaling Pathways
Western blotting is a powerful technique to analyze the expression and phosphorylation status of proteins within a signaling pathway, providing mechanistic insights into the action of a kinase inhibitor.[20]
Protocol:
Cell Lysis:
Treat cells with the pyrazole-based inhibitor for the desired time.
Harvest the cells and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.[21]
Protein Quantification:
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
SDS-PAGE and Protein Transfer:
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
Immunoblotting:
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-Akt, total Akt, or a loading control like GAPDH).
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection:
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis:
Quantify the band intensities and normalize to a loading control to determine the relative changes in protein expression or phosphorylation.
CDK Signaling Pathway and Inhibition by AT7519
Caption: Inhibition of the CDK signaling pathway by AT7519.
Conclusion and Future Perspectives
Pyrazole-based compounds have proven to be a highly valuable scaffold in the development of kinase inhibitors for cancer therapy. Their versatility allows for the design of potent and selective inhibitors against a wide range of kinase targets. The comparative efficacy data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to advance their drug discovery programs. Future efforts in this field will likely focus on further optimizing the selectivity of pyrazole-based inhibitors to minimize off-target effects and the development of next-generation compounds that can overcome mechanisms of drug resistance.
References
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics, 8(2), 324-332. Retrieved from [Link]
Santo, L., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics. Retrieved from [Link]
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
Santo, L., et al. (2010). AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION. Haematologica, 95(11), 1878-1886. Retrieved from [Link]
Mahadevan, D., et al. (2010). AT7519, a Cyclin-Dependent Kinase Inhibitor, Exerts Its Effects by Transcriptional Inhibition in Leukemia Cell Lines and Patient Samples. Molecular Cancer Therapeutics. Retrieved from [Link]
Krayem, M., et al. (2021). Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. Cancers, 13(14), 3536. Retrieved from [Link]
Eto, M., et al. (2020). Kinase activity-tagged western blotting assay. BioTechniques, 68(4), 211-213. Retrieved from [Link]
Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4969. Retrieved from [Link]
Assay Development for Protein Kinase Enzymes. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
IC 50 values and selectivity index of pyrazolines 1-5. (n.d.). ResearchGate. Retrieved from [Link]
Eto, M., et al. (2020). Kinase activity-tagged western blotting assay. BioTechniques, 68(4), 211-213. Retrieved from [Link]
The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. (n.d.). ResearchGate. Retrieved from [Link]
Pop, C., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 23(19), 11889. Retrieved from [Link]
El-Naggar, M., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Advances, 14(33), 23825-23847. Retrieved from [Link]
Kumar, A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 13(10), 1195-1209. Retrieved from [Link]
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. Retrieved from [Link]
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). (n.d.). ResearchGate. Retrieved from [Link]
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from [Link]
Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5173. Retrieved from [Link]
labeled celecoxib derivatives: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
Zhu, J., et al. (2004). Celecoxib derivatives induce apoptosis via the disruption of mitochondrial membrane potential and activation of caspase 9. International Journal of Cancer, 112(2), 247-252. Retrieved from [Link]
Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2307524. Retrieved from [Link]
Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. (n.d.). ResearchGate. Retrieved from [Link]
Lee, J. Y., et al. (2012). Celecoxib promotes c-FLIP degradation through Akt-independent inhibition of GSK3. Molecular Cancer Therapeutics, 11(8), 1747-1757. Retrieved from [Link]
Szabó, G., et al. (2004). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 47(13), 3361-3365. Retrieved from [Link]
analytical methods for purity assessment of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
[1] Executive Summary Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (MBMPC) is a high-value scaffold in the synthesis of agrochemicals (e.g., Chlorantraniliprole analogs) and kinase inhibitors.[1] Its quality control...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (MBMPC) is a high-value scaffold in the synthesis of agrochemicals (e.g., Chlorantraniliprole analogs) and kinase inhibitors.[1] Its quality control is complicated by a specific synthetic challenge: N-methylation regioselectivity .[1]
The synthesis typically involves the methylation of methyl 5-bromo-1H-pyrazole-3-carboxylate.[1] Due to annular tautomerism, this reaction yields two regioisomers: the desired 1-methyl-5-bromo isomer and the undesired 1-methyl-3-bromo isomer.[1] These isomers possess identical molecular weights (LC-MS indistinguishable in single-stage MS) and similar polarities, making standard purity assessments prone to error.[1]
This guide compares two orthogonal analytical strategies:
RP-HPLC (UV): The standard for separating and quantifying the regioisomer impurity.[1]
qNMR (1H): The "Gold Standard" for absolute purity assay without reference standards.
Structural Context & Impurity Profiling[1]
To design a robust analytical method, one must understand the origin of impurities. The critical quality attribute (CQA) for MBMPC is the ratio of the 5-bromo isomer (Target) to the 3-bromo isomer (Impurity).
Synthesis & Impurity Origin Map[1]
The following diagram illustrates the tautomeric equilibrium that leads to the critical regioisomer impurity.
Figure 1: Origin of the critical regioisomer impurity during the N-methylation step.
Comparative Analysis: HPLC-UV vs. qNMR
The following table summarizes the performance characteristics of both methods based on validation data from similar pyrazole intermediates.
Feature
Method A: RP-HPLC (UV)
Method B: 1H-qNMR
Primary Utility
Purity % (Area): Excellent for detecting low-level impurities (0.05%).[1]
Assay % (w/w): Determines absolute mass purity.
Specificity
High: Separates regioisomers based on polarity differences.[2]
High: Distinguishes isomers via chemical shift () of the N-methyl group.[1]
Reference Standard
Required: Needs a known standard to determine Response Factors (RRF).
Not Required: Uses an unrelated Internal Standard (IS).
Limit of Detection
Very Low (< 10 ppm).
Moderate (~1000 ppm / 0.1%).
Throughput
High (Automated sequences).
Low (Manual processing/weighing).
Common Pitfall
Overestimation of purity if impurity RRF < 1.0.
Hygroscopicity of sample affecting weighing accuracy.
Objective: To separate the 5-bromo target from the 3-bromo impurity and quantify relative purity.
Technical Rationale
Pyrazole regioisomers often co-elute on standard C18 gradients.[1] To achieve baseline separation, we utilize a fluorinated stationary phase (PFP) or a high-efficiency C18 with distinct
interaction capabilities.[1] The mobile phase must be acidic (pH ~2.5) to keep the pyrazole nitrogen protonated/suppressed, preventing peak tailing.
Detailed Protocol
Instrument: Agilent 1260/1290 or Waters Alliance (HPLC/UPLC).
Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or Waters XBridge C18.
Dimensions: 150 x 4.6 mm, 2.6 µm (Core-shell preferred for resolution).[1]
Mobile Phase:
Solvent A: 0.1% Formic Acid in Water (Milli-Q).[1]
Solvent B: Acetonitrile (HPLC Grade).
Gradient Program:
Time (min)
% Solvent B
Flow Rate (mL/min)
Interaction Mode
0.0
5
1.0
Initial Equilibration
2.0
5
1.0
Isocratic Hold
15.0
60
1.0
Linear Gradient (Separation)
18.0
95
1.0
Wash
20.0
95
1.0
Wash
| 20.1 | 5 | 1.0 | Re-equilibration |
Detection: UV at 254 nm (aromatic max) and 220 nm (amide/ester).
Column Temp: 40°C (Improves mass transfer).
Data Analysis:
Inject Reference Standard of Target (Retention time approx. 8-10 min).[1]
Inject Reference Standard of Impurity (Regioisomer usually elutes earlier on C18 due to higher polarity of the 3-bromo-5-ester arrangement, though this reverses on PFP columns).[1]
Objective: To determine the absolute weight-percent assay of MBMPC without a specific reference standard.
Technical Rationale
qNMR relies on the principle that the integrated signal area is directly proportional to the molar number of nuclei. By adding a certified Internal Standard (IS) of known purity, we can calculate the exact mass of the pyrazole.
Differentiation: The regioisomer (3-bromo) typically shows an N-Methyl shift downfield by ~0.1-0.2 ppm due to the proximity of the ester group in the 5-position (if formed).[1]
Detailed Protocol
Reagents:
Solvent: DMSO-d6 (Preferred for solubility and separating water peaks).[1]
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).
Why Maleic Acid? It provides a sharp singlet at
ppm (vinyl protons), which sits in a clean window between the pyrazole methyls and aromatics.
Workflow:
Weighing (Critical):
Weigh ~20 mg of Sample (MBMPC) directly into an NMR tube or vial. Record to 0.01 mg precision (
).
Weigh ~10 mg of Internal Standard (Maleic Acid). Record to 0.01 mg precision (
).
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.[1]
Acquisition Parameters:
Pulse Angle: 90° (maximize signal).
Relaxation Delay (D1): 60 seconds (Must be
to ensure full relaxation for quantitative accuracy).
Use the following logic to select the appropriate method for your development stage.
Figure 2: Decision tree for selecting HPLC vs. qNMR based on development stage.
References
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
[Link]
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[6] Journal of Medicinal Chemistry, 55(10), 4911–4940.
[Link]
BIPM. (2019). Internal Standard Reference Data for qNMR: Maleic Acid. Bureau International des Poids et Mesures.[1]
[Link]
Foces-Foces, C., et al. (2000). Tautomerism and Regiochemistry in Pyrazoles. Journal of the Chemical Society, Perkin Transactions 2. (General reference for pyrazole annular tautomerism).